molecular formula C11H22N2O2 B591869 (R)-1-N-Boc-3-Methylaminopiperidine CAS No. 203941-94-0

(R)-1-N-Boc-3-Methylaminopiperidine

Katalognummer: B591869
CAS-Nummer: 203941-94-0
Molekulargewicht: 214.309
InChI-Schlüssel: XRRRUOWSHGFPTI-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-N-Boc-3-Methylaminopiperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRUOWSHGFPTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654180
Record name tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203941-94-0
Record name tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-N-Boc-3-Methylaminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (R)-1-N-Boc-3-methylaminopiperidine. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and presents key information in a structured and accessible format.

Chemical and Physical Properties

This compound is a chiral synthetic building block widely utilized in medicinal chemistry and pharmaceutical development.[1] The presence of the Boc protecting group enhances its stability and utility as an intermediate in the synthesis of more complex molecules, particularly piperidine derivatives with diverse pharmacological activities.[1]

PropertyValueReference
IUPAC Name tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate[2]
Synonyms (R)-1-N-Boc-3-methylamino piperidine, tert-butyl (R)-3-(methylamino)piperidine-1-carboxylate[2]
CAS Number 203941-94-0[3]
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.31 g/mol [2][4]
Appearance Light yellow to colorless oil
Purity ≥97%[2]
Storage Conditions Store at 0 - 8 °C under an inert atmosphere.
SMILES CN[C@@H]1CCCN(C1)C(=O)OC(C)(C)C[2][4]
InChI Key XRRRUOWSHGFPTI-MRVPVSSYSA-N

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reductive amination of (R)-1-N-Boc-3-aminopiperidine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-methylation of amines.

Materials:

  • (R)-1-N-Boc-3-aminopiperidine

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: To a solution of (R)-1-N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add formaldehyde (1.1 eq) at room temperature with stirring.

  • Reductive Agent Addition: After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants Reactants: (R)-1-N-Boc-3-aminopiperidine Formaldehyde NaBH(OAc)₃ DCM ReactionVessel Stir at RT (12-18h) Reactants->ReactionVessel Quench Quench with NaHCO₃ (aq) ReactionVessel->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Product Pure (R)-1-N-Boc-3- Methylaminopiperidine Chromatography->Product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structure and purity of this compound are confirmed by various spectroscopic methods.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-3.0m4HPiperidine ring protons (CH₂) adjacent to N-Boc and CH
~2.8-2.6m1HPiperidine ring proton (CH) at C3
2.41s3HN-CH₃
~1.9-1.3m4HPiperidine ring protons (CH₂) at C4 and C5
1.45s9HBoc group (-C(CH₃)₃)

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~154.8C=O (Boc)
~79.5-C(CH₃)₃ (Boc)
~58.0C3 (Piperidine)
~46.5C2 or C6 (Piperidine)
~45.0C2 or C6 (Piperidine)
~36.0N-CH₃
~32.0C4 or C5 (Piperidine)
28.4-C(CH₃)₃ (Boc)
~24.0C4 or C5 (Piperidine)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

FTIR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (secondary amine)
~2970-2850C-H stretch (aliphatic)
~1680-1700C=O stretch (Boc carbamate)
~1450C-H bend
~1160C-N stretch
Mass Spectrometry
Ionization ModeObserved m/zAssignment
ESI+215.1754[M+H]⁺
ESI+237.1573[M+Na]⁺

Safety and Handling

While specific safety data for this compound is limited, precautions for handling structurally similar aminopiperidine derivatives should be followed.

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Wash skin thoroughly after handling.[6]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

    • Use only outdoors or in a well-ventilated area.[6]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert atmosphere.[6]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The piperidine scaffold is a common feature in many biologically active compounds, and the specific stereochemistry and functional groups of this molecule make it a valuable building block for targeting a range of receptors and enzymes. Its applications are particularly prominent in the development of therapeutics for neurological disorders.[1]

Logical Relationship Diagram

Logical_Relationship cluster_compound This compound cluster_properties Key Chemical Properties cluster_utility Utility Structure Chiral Piperidine Derivative with Boc-protection PhysChem Defined Physical and Chemical Properties Structure->PhysChem Spectro Characterized by NMR, IR, MS Structure->Spectro Synthesis Versatile Synthetic Intermediate Structure->Synthesis Pharma Building Block for Pharmaceuticals Synthesis->Pharma

Caption: Logical relationship of the properties and utility of this compound.

References

(R)-1-N-Boc-3-Methylaminopiperidine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the synthesis of complex drug molecules.

Chemical Identity and Structure

This compound, with the CAS number 203941-94-0 , is a piperidine derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the substituent at the 3-position is a methylamino group with (R)-stereochemistry.[1] The Boc protecting group enhances the compound's stability and allows for selective reactions at the secondary amine.[2]

IUPAC Name: tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate

Chemical Structure:

Chemical structure of this compound (Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here.)

Physicochemical Properties

The key physicochemical properties of this compound and its related compounds are summarized in the table below. Data for the racemate or the (S)-enantiomer are included to provide a comprehensive profile.

PropertyValueReference
CAS Number 203941-94-0[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [2]
Appearance Light yellow to colorless oil/liquid[2]
Purity ≥97%
Storage Conditions 2-8°C, protect from light[2]
Density (S-enantiomer) 0.985 g/cm³ at 25°C
Refractive Index (S-enantiomer) n20/D 1.46
Solubility Soluble in common organic solvents like Dichloromethane, Methanol.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of its precursor, (R)-1-Boc-3-aminopiperidine, followed by N-methylation.

Synthesis of (R)-1-Boc-3-aminopiperidine (Precursor)

Several synthetic routes to the chiral precursor (R)-1-Boc-3-aminopiperidine (CAS: 188111-79-7) have been reported.[3][4] One common method involves the Hofmann rearrangement of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

Experimental Protocol: Hofmann Rearrangement

  • Preparation of the Reaction Mixture: In a reaction vessel cooled to 0-5°C, a solution of sodium hydroxide (1.3 g, 10 eq.) in water is prepared. To this, an aqueous solution of sodium hypochlorite (2.2 g, 1.1 eq.) is added.[5]

  • Addition of Amide: A solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (0.7 g net weight) is added dropwise to the cooled hypochlorite solution, maintaining the temperature between 15-25°C.[5]

  • Reaction: The reaction mixture is stirred at 15-25°C for 16 hours.[5] The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Extraction: Upon completion, the aqueous layer is separated. The remaining organic phase is diluted with toluene (10 mL) and washed with saturated brine (5 mL). The aqueous layer is separated again.[5]

  • Isolation: The solvent is removed under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil (yield: ~80%).[5]

Synthesis of this compound

The N-methylation of the primary amine precursor can be efficiently achieved via the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. This method is advantageous as it avoids the formation of quaternary ammonium salts.[6]

Experimental Protocol: Eschweiler-Clarke Methylation

  • Reaction Setup: To a round-bottom flask, add (R)-1-Boc-3-aminopiperidine (1.0 g, 1.0 eq.).

  • Addition of Reagents: Add an excess of formic acid (e.g., 3-5 eq.) and aqueous formaldehyde (e.g., 3-5 eq.). The reaction is typically performed in an aqueous solution.[6][7]

  • Heating: Heat the reaction mixture to near boiling (reflux) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction is irreversible due to the loss of carbon dioxide.[6]

  • Work-up: After cooling to room temperature, the reaction mixture is made basic by the careful addition of an aqueous base (e.g., NaOH or Na₂CO₃ solution) until the pH is >10.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Amide (R)-1-Boc-piperidine- 3-carboxamide Amine (R)-1-Boc-3-aminopiperidine Amide->Amine  Hofmann Rearrangement (NaOH, NaOCl) Methylamine (R)-1-N-Boc-3- methylaminopiperidine Amine->Methylamine Eschweiler-Clarke Reaction (HCOOH, HCHO)

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex pharmaceutical agents.[2] Its structural motif is found in several kinase inhibitors. The related precursor, (R)-3-aminopiperidine, is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[8][9]

While this specific intermediate is not explicitly named in the synthesis of all major drugs, its structure is highly relevant to the development of Janus kinase (JAK) inhibitors. These drugs target the JAK-STAT signaling pathway, which is crucial for immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11]

Mechanism of Action:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.[12]

  • JAK Activation: The associated Janus kinases (JAKs) are brought into close proximity, allowing them to trans-phosphorylate and activate each other.[12]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] The STATs are subsequently phosphorylated by the JAKs.

  • Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.[12]

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[12][13]

JAK inhibitors, which can be synthesized using piperidine-based intermediates, act by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation cascade and subsequent gene expression.

JAK-STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Transcription Gene Transcription DNA->Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the point of action for JAK inhibitors.

Conclusion

This compound is a synthetically versatile and commercially valuable chiral intermediate. Its protected diamine structure makes it an ideal building block for introducing the piperidine scaffold into complex, biologically active molecules. Its relevance to the synthesis of kinase inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic methods outlined in this guide provide a basis for the reliable production of this key intermediate for further chemical exploration.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. This document details experimental protocols for assessing these properties and presents a framework for data interpretation, tailored for researchers and professionals in drug development.

Introduction

This compound (CAS No: 203941-94-0) is a chiral piperidine derivative widely used as a building block in the synthesis of complex pharmaceutical compounds.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility as an intermediate in the synthesis of various bioactive molecules.[4] Understanding its solubility and stability is critical for its effective use in synthetic chemistry and for ensuring the quality and purity of final active pharmaceutical ingredients (APIs).

Chemical Structure:

  • Molecular Formula: C₁₁H₂₂N₂O₂[1][4]

  • Molecular Weight: 214.31 g/mol [4]

  • Appearance: Light yellow to colorless oil[4]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure—a Boc-protected amine with a piperidine ring—a qualitative solubility profile can be inferred. The compound is expected to be soluble in a range of organic solvents. A systematic approach to determining its solubility is outlined below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of the Boc-protected amine and the piperidine ring allows for favorable interactions with these solvents.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThe compound's organic structure is compatible with these non-polar to moderately polar solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThese solvents are good at dissolving a wide range of organic compounds.
Alcohols Methanol, Ethanol, IsopropanolSolubleThe presence of the nitrogen atoms allows for hydrogen bonding with protic solvents.
Hydrocarbons Hexanes, TolueneSparingly Soluble to InsolubleThe polarity of the molecule may limit its solubility in non-polar hydrocarbon solvents.
Aqueous WaterSparingly Soluble to InsolubleThe bulky, non-polar Boc group and the hydrocarbon backbone of the piperidine ring are expected to limit water solubility.[5]
Aqueous Acid 5% Hydrochloric Acid (HCl)SolubleThe basic nitrogen of the methylamino group will be protonated to form a water-soluble salt.[6][7]
Aqueous Base 5% Sodium Hydroxide (NaOH)InsolubleThe compound lacks acidic protons and is unlikely to react with a base to form a soluble salt.

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a compound involves the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved solids settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • The solubility is expressed in mg/mL or µg/mL.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add excess compound to solvent seal Seal vials start->seal agitate Agitate at constant temperature (24-48h) seal->agitate settle Allow solids to settle agitate->settle centrifuge Centrifuge samples settle->centrifuge aliquot Withdraw and dilute supernatant centrifuge->aliquot hplc Analyze by HPLC aliquot->hplc result Determine concentration (mg/mL) hplc->result

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter, especially when it is used as an intermediate in multi-step syntheses or stored for extended periods. The primary points of potential degradation are the Boc-protecting group and the secondary amine.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

ConditionPredicted StabilityLikely Degradation ProductsRationale
Acidic (pH 1-3) Unstable(R)-3-MethylaminopiperidineThe Boc group is labile under acidic conditions and will be cleaved to yield the deprotected piperidine, isobutylene, and carbon dioxide.
Basic (pH 10-13) Generally Stable-The Boc group is stable to basic conditions. The secondary amine is also generally stable.
Oxidative (e.g., H₂O₂) Potentially UnstableN-oxide derivativesThe secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[8]
Thermal (Heat) Likely Stable at moderate temperatures-Boc-protected amines are generally thermally stable under typical storage and reaction conditions. High temperatures could lead to decomposition.
Photolytic (UV/Vis Light) Likely Stable-The molecule does not contain significant chromophores that would absorb UV/Vis light, suggesting it should have good photostability. However, testing is recommended as per ICH guidelines.[8]

Experimental Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[8]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

  • Temperature-controlled chambers (oven, water bath)

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in the chosen solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N to 1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N to 1 N NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Oxidation: Add H₂O₂ (e.g., 3-30%) to the stock solution. Keep at room temperature or heat gently.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Analysis cluster_evaluation Data Evaluation stock Prepare stock solution of compound acid Acid Hydrolysis (HCl, heat) stock->acid base Base Hydrolysis (NaOH, heat) stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal (Heat) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Withdraw samples at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize analysis Analyze by HPLC / LC-MS neutralize->analysis evaluation Calculate % degradation analysis->evaluation identification Identify degradation products evaluation->identification pathway Propose degradation pathway identification->pathway

Caption: Workflow for forced degradation studies.

Long-Term Stability Testing

For long-term stability, the compound should be stored under recommended conditions and tested at regular intervals.

Table 3: Recommended Long-Term Storage and Testing Frequency

Storage ConditionTesting Frequency
Recommended: 2-8 °C[2]Initial: 0 months
Accelerated: 25 °C / 60% RH or 40 °C / 75% RHIntermediate: 3, 6, 9, 12 months
Long-term: Annually thereafter for the proposed retest period

RH = Relative Humidity

The parameters to be tested at each time point should include:

  • Appearance

  • Assay

  • Purity (presence of degradation products)

Conclusion

References

Chiral Piperidine Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals. The introduction of chirality to this six-membered nitrogenous heterocycle significantly expands its chemical space and provides a powerful tool for optimizing drug properties. Chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects by enabling precise, three-dimensional interactions with biological targets.[1] This technical guide provides an in-depth overview of the strategic importance of chiral piperidine cores, key asymmetric synthetic methodologies, structure-activity relationships (SAR), and detailed experimental protocols relevant to drug discovery and development.

The Strategic Advantage of Chirality in Piperidine Scaffolds

The incorporation of stereocenters into a piperidine ring profoundly influences its biological and pharmacological properties. The rigid, chair-like conformation of the piperidine nucleus, when combined with stereochemically defined substituents, allows for a more precise and high-affinity interaction with the chiral environment of protein binding sites.[1]

The key advantages of employing chiral piperidine scaffolds in drug design include:

  • Enhanced Biological Activity and Selectivity: Enantiomers of a drug can exhibit significantly different potencies and selectivities for their intended targets. The correct stereoisomer can fit optimally into a binding pocket, maximizing desired interactions and minimizing engagement with off-targets, including antitargets like the hERG potassium channel.[1]

  • Improved Pharmacokinetic (PK) Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of chiral centers can modulate properties like aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable PK profile.[1]

  • Reduced hERG Toxicity: The introduction of a chiral center can alter the spatial configuration of a molecule, which can help in decreasing its affinity for the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[1]

  • Modulation of Physicochemical Properties: The stereochemistry of substituents on the piperidine ring can impact a compound's lipophilicity and pKa, which are critical parameters for its overall drug-like properties.[1]

Asymmetric Synthesis of Chiral Piperidine Scaffolds

The efficient and stereocontrolled synthesis of chiral piperidines is a cornerstone of modern pharmaceutical development. Several robust strategies have been developed to access these valuable building blocks in high enantiomeric purity.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

One of the most direct and atom-economical methods for synthesizing chiral piperidines is the asymmetric hydrogenation of prochiral pyridine derivatives. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand. The catalyst facilitates the stereoselective addition of hydrogen to the pyridine ring, establishing the desired stereocenters.

Below is a general workflow for this process:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification metal_precursor Metal Precursor (e.g., [Rh(COD)Cl]₂) catalyst Active Chiral Catalyst metal_precursor->catalyst Coordination chiral_ligand Chiral Ligand (e.g., BINAPINE) chiral_ligand->catalyst product Enantioenriched Piperidine catalyst->product Catalysis pyridine Pyridine Substrate pyridine->product Hydrogenation h2 H₂ Gas (High Pressure) h2->product purification Chromatography product->purification final_product Pure Chiral Piperidine purification->final_product

Workflow for Catalytic Asymmetric Hydrogenation.
Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the strengths of traditional organic synthesis with the high stereoselectivity of biocatalysts. Enzymes, such as ketoreductases (KREDs) and amine oxidases, can be used to perform highly enantioselective transformations on piperidine precursors. For instance, the asymmetric reduction of a prochiral N-Boc-3-piperidone to the corresponding chiral (S)- or (R)-N-Boc-3-hydroxypiperidine can be achieved with exceptional enantiomeric excess using a suitable ketoreductase.[2][3][4]

A typical chemoenzymatic workflow is depicted below:

G cluster_biocatalysis Enzymatic Reduction cluster_purification Purification start N-Boc-3-Piperidone (Prochiral Substrate) product Chiral N-Boc-3-Hydroxypiperidine start->product Stereoselective Reduction enzyme Ketoreductase (KRED) enzyme->product Catalysis cofactor Cofactor Regeneration (e.g., GDH/Glucose) cofactor->enzyme Provides NADPH extraction Solvent Extraction product->extraction chromatography Column Chromatography extraction->chromatography final_product Pure Chiral Product (>99% ee) chromatography->final_product

References

The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands as one of the most versatile and widely employed protecting groups for amines.[1][2] Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2][3] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1][4] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, also known as Boc anhydride.[1][2]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][2][5] This orthogonality is a critical feature that enables the selective deprotection of one amine in the presence of others, a cornerstone of modern synthetic strategies, particularly in peptide synthesis.[5][6]

Mechanism of Boc Protection and Deprotection

Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to a tetrahedral intermediate.[4][7] The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which then decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol.[8][9] The reaction can be performed with or without a base, though the presence of a mild base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the protonated amine and accelerate the reaction.[9][10]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_NH2 R-NH₂ intermediate [Tetrahedral Intermediate] R_NH2->intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->intermediate Boc_amine R-NH-Boc intermediate->Boc_amine Collapse tBuOH t-BuOH intermediate->tBuOH Decomposition of leaving group CO2 CO₂ intermediate->CO2

Diagram 1: Mechanism of N-Boc protection using Boc anhydride.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][11][12] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[4][13] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][13] The carbamic acid is unstable and readily decarboxylates, releasing the free amine (as its corresponding salt) and carbon dioxide gas.[4][7] The evolution of CO₂ is a visual indicator that the deprotection is proceeding.[4]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_amine R-NH-Boc protonated_Boc [Protonated Boc-amine] Boc_amine->protonated_Boc H_plus H⁺ (e.g., TFA) H_plus->protonated_Boc Protonation carbamic_acid [Carbamic Acid] protonated_Boc->carbamic_acid Cleavage tBu_cation t-Bu⁺ protonated_Boc->tBu_cation amine_salt R-NH₃⁺ carbamic_acid->amine_salt Decarboxylation CO2 CO₂ carbamic_acid->CO2 isobutene Isobutene tBu_cation->isobutene Elimination

Diagram 2: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is generally high, though it can be influenced by the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: N-Boc Protection of Various Primary Amines
Amine SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
Benzylamine(Boc)₂O, TEATHFRT2>95
Aniline(Boc)₂O, DMAPACNRT3~98
Glycine methyl ester(Boc)₂O, NaHCO₃Dioxane/WaterRT4~96
(S)-Alanine(Boc)₂O, NaOHt-BuOH/WaterRT12~90
4-Aminophenol(Boc)₂OWater/AcetoneRT0.295[14]

This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.

Table 2: N-Boc Deprotection under Various Acidic Conditions
Boc-Protected AmineAcidic ReagentSolventTemp (°C)Time (h)Yield (%)
N-Boc-benzylamine25% TFA/DCMDCMRT2Quantitative[15]
N-Boc-indole50% TFA/DCMDCMRT1~98
N-Boc-L-proline4M HCl in DioxaneDioxaneRT2>95
N-Boc-di-n-butylamineTsOH·H₂ODME40298[16]
N-Boc-anilineOxalyl Chloride, MeOHMeOHRT1-4up to 90[17]

This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[10][18]

Materials:

  • Primary amine (1.0 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)[19]

  • Triethylamine (TEA) (1.2 mmol, 1.2 equiv) (optional, but recommended)[19]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) (5-10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (e.g., THF, 5 mL) in a round-bottom flask.[10]

  • Add triethylamine (1.2 mmol) to the solution.[19]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 mmol) in the same solvent (2 mL) to the reaction mixture at room temperature.[10][19]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[19]

  • Once the reaction is complete, remove the solvent under reduced pressure.[18]

  • Redissolve the residue in an organic solvent such as ethyl acetate or DCM.[18]

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[10][18]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[1][18]

  • If necessary, purify the product by column chromatography on silica gel.[1]

Boc Protection Workflow start Dissolve amine in anhydrous solvent add_base Add base (e.g., TEA) start->add_base add_boc Add (Boc)₂O solution add_base->add_boc stir Stir at RT (Monitor by TLC) add_boc->stir workup Aqueous Workup (Wash with acid, base, brine) stir->workup dry Dry over Na₂SO₄, filter, and concentrate workup->dry purify Purify by column chromatography (if needed) dry->purify

Diagram 3: Experimental workflow for Boc protection of an amine.

Protocol 2: General Procedure for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of an N-Boc protected amine using TFA in DCM.[13][15]

Materials:

  • N-Boc protected amine (1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM) (5-10 mL)

  • Trifluoroacetic acid (TFA) (1-5 mL, typically 20-50% v/v)[13][19]

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel

  • Caution: TFA is corrosive and the reaction evolves gas. Perform in a well-ventilated fume hood.[13]

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.[13]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add trifluoroacetic acid (e.g., 5 mL for a 50% v/v solution) to the stirred solution.[13]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the reaction's progress by TLC.[13][19]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[19]

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[13]

  • Wash the organic layer with brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[13]

  • The resulting amine can be used as the TFA salt or after neutralization. Further purification can be performed if necessary.

Boc Deprotection Workflow start Dissolve Boc-amine in anhydrous DCM cool Cool to 0 °C start->cool add_tfa Add TFA dropwise cool->add_tfa stir Stir at RT (Monitor by TLC) add_tfa->stir concentrate Concentrate in vacuo to remove excess TFA/DCM stir->concentrate workup Aqueous Workup (Neutralize with NaHCO₃, wash with brine) concentrate->workup dry Dry over Na₂SO₄, filter, and concentrate workup->dry product Obtain deprotected amine dry->product

Diagram 4: Experimental workflow for Boc deprotection using TFA.

Orthogonal Protection Strategies

The stability of the Boc group to basic and hydrogenolysis conditions allows for its use in orthogonal protection schemes, which are fundamental in complex syntheses like solid-phase peptide synthesis (SPPS).[5][6] For instance, an amino acid can have its α-amino group protected with the base-labile Fmoc group and a side-chain amine (like in lysine) protected with the acid-labile Boc group. This allows for the selective removal of the Fmoc group to enable peptide bond formation without affecting the Boc-protected side chain.

Diagram 5: Orthogonal relationship of Fmoc and Boc protecting groups.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic chemist.[2][5] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[2][20] A thorough understanding of its underlying mechanisms, quantitative application data, and established protocols, as outlined in this guide, is crucial for its successful and efficient implementation in the synthesis of complex, high-value molecules.

References

A Technical Guide to the Physicochemical Properties of N-Boc-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of a vast array of pharmaceutical agents. The Boc protecting group offers stability and allows for controlled, sequential modification of the piperidine ring, making it an invaluable tool in the design of novel therapeutics. A thorough understanding of the physicochemical properties of N-Boc-piperidine derivatives is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior, and ultimately, developing safe and effective drugs.

This technical guide provides a comprehensive overview of the core physicochemical properties of various N-Boc-piperidine derivatives, details the experimental protocols for their determination, and illustrates key logical and experimental workflows relevant to drug discovery.

Core Physicochemical Properties of N-Boc-Piperidine Derivatives

The introduction of the bulky, lipophilic Boc group and other substituents onto the piperidine ring significantly influences its physicochemical characteristics. These properties are critical for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).

General and Physical Properties

The following table summarizes key physical and chemical properties for a selection of common N-Boc-piperidine derivatives.

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
N-Boc-piperidine 75844-69-8C₁₀H₁₉NO₂185.26Clear colorless to pale yellow liquidN/A (Liquid)
4-Amino-1-Boc-piperidine 87120-72-7C₁₀H₂₀N₂O₂200.28Solid68-72
N-Boc-4-hydroxypiperidine 109384-19-2C₁₀H₁₉NO₃201.26White to cream crystalline powder[1]61-65[1][2]
N-Boc-4-piperidinemethanol 123855-51-6C₁₁H₂₁NO₃215.29White to brown powder[3]78-82[3][4][5]
N-Boc-piperidine-4-carboxylic acid 84358-13-4C₁₁H₁₉NO₄229.27White crystalline powder[6]148-153
(S)-1-Boc-piperidine-3-carboxylic acid 88495-54-9C₁₁H₁₉NO₄229.27Solid165-169[7]
N-Boc-Piperidine-4-carboxylic acid methyl ester 149771-10-4C₁₂H₂₁NO₄243.30Colorless liquid33-37[8]
Solubility Profile

The solubility of N-Boc-piperidine derivatives is a critical factor for reaction conditions, purification, and formulation. The presence of the non-polar Boc group generally decreases aqueous solubility compared to the parent piperidine, while increasing solubility in organic solvents.

Derivative NameWater SolubilityOrganic Solvent Solubility
N-Boc-4-hydroxypiperidine Poorly Soluble[1]Soluble in Dichloromethane, Chloroform, Methanol, Ethanol (≥10 mg/mL), Ethyl Acetate, DMSO (≥10 mg/mL)[1]
N-Boc-4-piperidinemethanol -Soluble in Methanol[3]
N-Boc-piperidine-4-carboxylic acid --
Lipophilicity (LogP) and Acidity (pKa)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the acid dissociation constant (pKa) are fundamental parameters that govern a drug's ADME profile. High lipophilicity can improve membrane permeability but may also lead to poor solubility and increased metabolic clearance. The pKa determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Note: Experimental LogP and pKa values for many specific N-Boc-piperidine derivatives are not widely published. The values below are primarily computed predictions and should be used as estimates.

Derivative NamePredicted LogP (XLogP3)Predicted pKa
N-Boc-piperidine 2.0[9]-1.28 ± 0.20[10]
4-Amino-1-Boc-piperidine 0.7-
1-Boc-3-aminopiperidine 0.7-
N-Boc-4-hydroxypiperidine 0.61[2]~14.80 ± 0.20 (hydroxyl group)[2]
N-Boc-piperidine-4-carboxylic acid 1.1-

The Influence of Physicochemical Properties on Drug Development

The journey of a drug candidate from initial synthesis to a viable therapeutic is heavily influenced by its physicochemical properties. These properties are key determinants of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Understanding and optimizing these characteristics early in the drug discovery process can significantly reduce attrition rates.

ADMET_Influence cluster_props Physicochemical Properties cluster_admet ADMET Profile Lipophilicity Lipophilicity (LogP) Absorption Absorption (e.g., Gut) Lipophilicity->Absorption Permeability Distribution Distribution (e.g., Blood, Tissues) Lipophilicity->Distribution Tissue Binding Metabolism Metabolism (e.g., Liver) Lipophilicity->Metabolism CYP450 Binding Toxicity Toxicity Lipophilicity->Toxicity Solubility Aqueous Solubility Solubility->Absorption Dissolution Excretion Excretion (e.g., Kidneys) Solubility->Excretion Ionization Ionization State (pKa) Ionization->Solubility Ionization->Absorption Ionization->Distribution Ion Trapping MW Molecular Weight MW->Absorption MW->Distribution ADMET_Profile Overall Drug Efficacy & Safety cluster_admet cluster_admet cluster_admet->ADMET_Profile

Influence of Physicochemical Properties on ADMET.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections outline standard methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity; a sharp melting range typically signifies a high-purity compound.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry N-Boc-piperidine derivative is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in a heating bath (e.g., Thiele tube). The sample should be aligned with the thermometer bulb.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the entire sample has liquefied (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

MeltingPoint_Workflow start Start prep Pack dry, powdered sample into capillary tube start->prep setup Place capillary in heating apparatus prep->setup heat Heat slowly (~1-2°C / min) setup->heat observe Record temperature at first liquid (T1) and all liquid (T2) heat->observe report Report melting range (T1 - T2) observe->report end End report->end

Melting Point Determination Workflow.
Solubility Determination (Gravimetric Method)

This method determines the concentration of a solute in a saturated solution at a constant temperature.[1]

Methodology:

  • Preparation: Add an excess amount of the solid N-Boc-piperidine derivative to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Separation: Allow the undissolved solid to settle.[1]

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) into a pre-weighed container to remove any microcrystals.[1]

  • Evaporation: Completely evaporate the solvent from the filtrate using a drying oven or vacuum desiccator, ensuring the temperature is below the solute's melting point.[1]

  • Final Weighing: Cool the container and weigh it to determine the mass of the dissolved solute.

  • Calculation: Calculate the solubility based on the mass of the solute and the volume of the filtrate, typically expressed in g/100 mL or mg/mL.[1]

Solubility_Workflow start Start prep Add excess solute to known volume of solvent start->prep equil Agitate at constant temp for 24-48h to equilibrate prep->equil separate Allow excess solid to settle equil->separate filter Filter supernatant from a known volume into a pre-weighed dish separate->filter evap Evaporate solvent completely filter->evap weigh Weigh dish with dry solute residue evap->weigh calc Calculate solubility (e.g., mg/mL) weigh->calc end End calc->end

Gravimetric Solubility Determination Workflow.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of ionizable groups, such as the carboxylic acid or the deprotected piperidine nitrogen.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent to a known concentration.

  • Apparatus Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Incrementally add a standardized solution of a strong acid or base (e.g., 0.1 M NaOH or HCl) using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the functional group has been neutralized.

pKa_Workflow start Start prep Dissolve precise amount of compound in solvent start->prep setup Place solution in vessel with pH electrode & stirrer prep->setup titrate Incrementally add standardized titrant setup->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of titrant added record->plot analyze Determine pH at half-equivalence point plot->analyze pKa pH = pKa analyze->pKa end End pKa->end

pKa Determination by Potentiometric Titration.
LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers, typically using HPLC with UV detection.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Workflow start Start prep Prepare pre-saturated n-octanol and buffer start->prep partition Add compound to mixture of both phases prep->partition equil Shake to allow equilibration partition->equil separate Centrifuge to separate organic & aqueous layers equil->separate quantify Measure compound concentration in each layer (e.g., HPLC) separate->quantify calc Calculate LogD = log([octanol]/[buffer]) quantify->calc end End calc->end

LogP/LogD Determination by Shake-Flask Method.

Conclusion

The N-Boc-piperidine moiety is a privileged scaffold in drug discovery, and a deep understanding of the physicochemical properties of its derivatives is fundamental to their successful application. Properties such as melting point, solubility, pKa, and LogP are not merely data points but are critical predictors of a compound's synthetic feasibility, formulation potential, and ultimate pharmacokinetic and pharmacodynamic behavior. The systematic evaluation and optimization of these parameters, guided by the robust experimental protocols detailed herein, are essential for advancing N-Boc-piperidine derivatives from promising leads to clinically successful therapeutics.

References

Methodological & Application

Application Note: A Robust Two-Step Synthesis of (R)-1-N-Boc-3-Methylaminopiperidine from (R)-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed, two-step protocol for the synthesis of (R)-1-N-Boc-3-methylaminopiperidine, a key chiral intermediate in pharmaceutical development. The synthesis commences with the selective N-Boc protection of the piperidine ring nitrogen of (R)-3-aminopiperidine, followed by reductive amination of the 3-amino group to introduce the methyl substituent. This protocol is designed for high reproducibility, offering researchers a reliable method for obtaining the target compound in high yield and purity.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The precise stereochemistry and orthogonal protection of the two nitrogen atoms are critical for its utility in multi-step synthetic campaigns. This document outlines a straightforward and efficient synthetic route starting from commercially available (R)-3-aminopiperidine, focusing on procedural clarity and data organization to aid researchers in drug discovery and process development.

Overall Synthesis Pathway

The synthesis is accomplished in two sequential steps: 1) Selective Boc-protection of the secondary amine on the piperidine ring, and 2) Reductive amination of the primary amine at the C3 position.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Reductive Amination A (R)-3-Aminopiperidine B (R)-3-Amino-1-Boc-piperidine A->B  Boc₂O, TEA  DCM, 0°C to RT   C This compound B->C  HCHO, NaBH(OAc)₃  DCM, RT   G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend (R)-3-aminopiperidine·2HCl in DCM (200 mL) in a flask. B Cool flask to 0°C in an ice bath. A->B C Add Triethylamine (TEA) dropwise to neutralize. B->C D Add Boc₂O solution dropwise over 30 min. C->D E Allow mixture to warm to room temperature. D->E F Stir for 16 hours. E->F G Monitor reaction completion by TLC (e.g., 9:1 DCM/MeOH). F->G H Wash with saturated aq. NaHCO₃ (2x) and brine (1x). G->H Reaction Complete I Dry organic layer over anhydrous Na₂SO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify by column chromatography (Silica, DCM/MeOH gradient). J->K G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve (R)-3-amino-1-Boc-piperidine in DCM (160 mL). B Add aqueous formaldehyde (37%) and acetic acid. A->B C Stir mixture at room temperature for 1 hour. B->C D Add NaBH(OAc)₃ portion-wise over 20 minutes. C->D E Stir for 12 hours at room temperature. D->E F Monitor reaction completion by TLC or LC-MS. E->F G Quench slowly with saturated aq. NaHCO₃. F->G Reaction Complete H Extract with DCM (2x). G->H I Combine organic layers, wash with brine, and dry over Na₂SO₄. H->I J Filter and concentrate under reduced pressure. I->J K Purify by column chromatography (Silica, DCM/MeOH gradient). J->K

N-Methylation of Boc-Protected Aminopiperidine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

[Author] - Your Name/Affiliation [Date] - December 26, 2025

Abstract

This application note provides a detailed experimental protocol for the N-methylation of Boc-protected aminopiperidine, a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. Two common and effective methods are presented: the Eschweiler-Clarke reaction and methylation using methyl iodide. The protocols include step-by-step procedures, reagent quantities, reaction conditions, purification methods, and characterization data for the resulting N-methylated product, tert-butyl methyl(piperidin-4-yl)carbamate. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for this transformation.

Introduction

The piperidine scaffold is a key structural motif in a vast array of pharmaceutical agents.[1] Functionalization of the piperidine ring, including N-alkylation, is a common strategy to modulate the pharmacological properties of these molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask one of the amino groups in diamines like aminopiperidine, allowing for selective manipulation of the other nitrogen atom.[1] This application note details two widely used methods for the N-methylation of Boc-protected aminopiperidine, providing researchers with a choice of synthetic strategies based on available reagents and desired reaction conditions. The Eschweiler-Clarke reaction offers a mild and efficient one-pot procedure that avoids the formation of quaternary ammonium salts, while methylation with methyl iodide provides a classic and often high-yielding alternative.[2][3]

Experimental Protocols

Two primary methods for the N-methylation of Boc-protected aminopiperidine are detailed below. For the purpose of this protocol, 4-(Boc-amino)piperidine is used as the starting material.

Method 1: Eschweiler-Clarke Reaction

This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent in a reductive amination process.[2][3]

Materials:

  • 4-(Boc-amino)piperidine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography

Procedure:

  • To a solution of 4-(Boc-amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add formaldehyde solution (2.5 eq).

  • Slowly add formic acid (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure tert-butyl methyl(piperidin-4-yl)carbamate.

Method 2: N-Methylation using Methyl Iodide

This classic method involves the direct alkylation of the secondary amine with methyl iodide in the presence of a base.

Materials:

  • 4-(Boc-amino)piperidine

  • Methyl iodide (MeI)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N))

  • A suitable solvent (e.g., acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography

Procedure:

  • Dissolve 4-(Boc-amino)piperidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, if a water-soluble base was used, quench the reaction with water and extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure tert-butyl methyl(piperidin-4-yl)carbamate.

Data Presentation

The following table summarizes the typical quantitative data for the two described N-methylation methods.

ParameterMethod 1: Eschweiler-ClarkeMethod 2: Methyl Iodide
Starting Material 4-(Boc-amino)piperidine4-(Boc-amino)piperidine
Reagents Formaldehyde, Formic AcidMethyl Iodide, Base (e.g., K₂CO₃)
Typical Yield 85-95%70-90%
Reaction Time 2-6 hours12-24 hours
Reaction Temperature 60-80 °C0 °C to Room Temperature
Key Advantages Avoids over-methylation, mild conditions.High yields, well-established method.
Potential Drawbacks Use of corrosive formic acid.Potential for over-methylation to form quaternary ammonium salt, use of toxic methyl iodide.

Characterization of N-Methyl-Boc-aminopiperidine

The final product, tert-butyl methyl(piperidin-4-yl)carbamate, can be characterized by standard analytical techniques.

  • Appearance: Colorless to pale yellow oil or a white to off-white solid.

  • Molecular Formula: C₁₁H₂₂N₂O₂

  • Molecular Weight: 214.31 g/mol

  • ¹H NMR (500 MHz, CDCl₃): δ 4.05-3.95 (m, 1H), 2.85-2.75 (m, 2H), 2.70 (s, 3H), 2.65-2.55 (m, 2H), 1.80-1.70 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 155.0, 79.5, 52.5, 43.0, 34.0, 31.5, 28.4.

  • Mass Spectrometry (ESI-TOF): m/z calculated for C₁₁H₂₃N₂O₂ [M+H]⁺ 215.1754, found 215.1756.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow Experimental Workflow for N-Methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Boc-Protected Aminopiperidine reagents Addition of N-Methylation Reagents start->reagents reaction Reaction under Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Drying and Concentration extract->dry chromatography Column Chromatography dry->chromatography product Pure N-Methylated Product chromatography->product

Caption: General experimental workflow for the N-methylation of Boc-protected aminopiperidine.

reaction_pathway N-Methylation Reaction Pathway cluster_method1 Method 1: Eschweiler-Clarke cluster_method2 Method 2: Methyl Iodide reactant Boc-HN-Piperidine reagents1 CH₂O, HCOOH reagents2 CH₃I, Base product Boc-N(Me)-Piperidine reagents1->product Reductive Amination reagents2->product SN2 Alkylation

Caption: Reaction pathways for the N-methylation of Boc-protected aminopiperidine.

Conclusion

This application note provides two reliable and detailed protocols for the N-methylation of Boc-protected aminopiperidine. The Eschweiler-Clarke reaction is a highly efficient method that prevents over-methylation, while the use of methyl iodide offers a classic and straightforward alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and tolerance to reaction conditions. The provided protocols, along with the characterization data, will aid researchers in successfully performing this important transformation in their synthetic endeavors.

References

Application Notes: (R)-1-N-Boc-3-Methylaminopiperidine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

(R)-1-N-Boc-3-methylaminopiperidine is a valuable chiral building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid piperidine scaffold allows for precise three-dimensional orientation of substituents, which is crucial for achieving high-affinity and selective binding to the ATP-binding pocket of protein kinases. The methylamino group provides a key attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the application of this intermediate in the discovery of novel kinase inhibitors, providing exemplary data and standardized protocols.

2. Role in Kinase Inhibitor Design

The piperidine ring system is a common motif in kinase inhibitors due to its ability to establish favorable interactions within the kinase domain. The specific stereochemistry of the (R)-isomer is often critical for optimal binding. The Boc-protecting group facilitates synthesis and is typically removed in a later step to allow for further derivatization.

Exemplary Application: Development of "TargetKinase-X" Inhibitors

For the purpose of these notes, we will use a hypothetical "TargetKinase-X" to illustrate the application of this compound in a drug discovery workflow.

3. Synthetic Scheme

The following diagram illustrates a generalized synthetic route from this compound to a final, hypothetical kinase inhibitor.

G cluster_0 Synthesis of TargetKinase-X Inhibitor A This compound C Buchwald-Hartwig Coupling A->C B Heteroaryl Halide (Ar-X) B->C D Boc-Protected Intermediate C->D Pd Catalyst, Base E Trifluoroacetic Acid (TFA) D->E F Deprotected Amine E->F Boc Deprotection H Amide Coupling (e.g., HATU) F->H G Carboxylic Acid (R-COOH) G->H I Final Inhibitor (Compound-X) H->I Final Product

Caption: Generalized synthetic pathway for a kinase inhibitor.

4. Quantitative Data Summary

The following table summarizes exemplary data for a series of hypothetical inhibitors derived from the piperidine scaffold, tested against TargetKinase-X and two off-target kinases to assess selectivity.

Compound IDModification (R-Group)TargetKinase-X IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell Viability EC50 (µM)
Comp-01 Phenyl1502500>1000015.2
Comp-02 4-Fluorophenyl851800>1000010.8
Comp-03 3-Chlorophenyl4595085005.1
Comp-04 2-Methylphenyl2103200>1000022.5

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a purified kinase.

G cluster_1 Biochemical Kinase Assay Workflow prep Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Test Compound Dilutions plate Plate Compound Dilutions (e.g., 11-point curve) prep->plate add_enzyme Add Kinase Enzyme to each well plate->add_enzyme incubate1 Pre-incubation (e.g., 15 min at RT) add_enzyme->incubate1 initiate Initiate Reaction: Add ATP/Substrate Mix incubate1->initiate incubate2 Incubate Reaction (e.g., 60 min at 30°C) initiate->incubate2 stop Stop Reaction (e.g., add detection reagent) incubate2->stop read Read Signal (e.g., Luminescence, Fluorescence) stop->read analyze Data Analysis: Plot curve and calculate IC50 read->analyze G cluster_2 TargetKinase-X Signaling Pathway receptor Growth Factor Receptor adaptor Adaptor Proteins receptor->adaptor tkx TargetKinase-X adaptor->tkx substrate Downstream Substrate tkx->substrate Phosphorylation tf Transcription Factors substrate->tf response Cell Proliferation, Survival tf->response inhibitor Compound-X (Inhibitor) inhibitor->tkx

Application Note and Protocol for the Purification of (R)-1-N-Boc-3-Methylaminopiperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (R)-1-N-Boc-3-Methylaminopiperidine using silica gel column chromatography. The described methodology is based on established principles for the purification of N-Boc protected basic compounds and is intended to serve as a comprehensive guide.

Introduction

This compound is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs), ensuring high yield and predictable reaction outcomes. Column chromatography on silica gel is a standard and effective method for the purification of this compound, removing unreacted starting materials, byproducts, and other impurities. However, the basic nature of the secondary amine can lead to challenges such as peak tailing and poor separation on acidic silica gel. This protocol addresses these challenges by incorporating a basic additive into the mobile phase to ensure efficient and high-resolution purification.

Data Presentation

The following tables summarize the recommended parameters and expected outcomes for the purification of this compound by column chromatography.

Table 1: Recommended Materials and Reagents

Material/ReagentSpecificationPurpose
Crude this compoundPost-reaction work-upSample to be purified
Silica Gel60-120 mesh or 230-400 meshStationary Phase
Dichloromethane (DCM)HPLC GradeMobile Phase Component
Methanol (MeOH)HPLC GradeMobile Phase Component
Triethylamine (TEA)Reagent GradeMobile Phase Additive
n-HexaneHPLC GradeTLC Mobile Phase
Ethyl Acetate (EtOAc)HPLC GradeTLC Mobile Phase
TLC PlatesSilica gel 60 F254Reaction Monitoring & Fraction Analysis
Ninhydrin StainVisualization of amine on TLC

Table 2: Chromatographic Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA)Gradient elution provides good separation of the target compound from impurities. TEA neutralizes acidic silanol groups, preventing peak tailing of the basic amine.
Gradient Profile 0% to 10% MeOH in DCMStart with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the product.
Sample Loading Dry Loading or Concentrated SolutionDry loading is preferred for samples with poor solubility in the initial mobile phase, leading to better resolution.
Flow Rate Gravity-dependent or optimized for flash systemAdjusted to ensure proper separation.
Fraction Size Dependent on column sizeSmaller fractions around the expected elution volume of the product.

Table 3: Expected Results

ParameterExpected Outcome
TLC Rf of Pure Product ~0.3 - 0.5 in 10% MeOH in DCM (+1% TEA)
Elution Order Non-polar impurities > this compound > Polar impurities
Purity (Post-Column) >98% (as determined by HPLC or NMR)
Yield 85-95% (dependent on crude purity)

Experimental Protocol

This section provides a step-by-step methodology for the purification of this compound.

1. Preparation of the Mobile Phase

  • Prepare two solvent mixtures:

    • Solvent A: Dichloromethane (DCM) with 1% Triethylamine (TEA).

    • Solvent B: 10% Methanol (MeOH) in Dichloromethane (DCM) with 1% Triethylamine (TEA).

  • Ensure thorough mixing of the solvents.

2. Thin Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude reaction mixture in DCM.

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate using a solvent system of 10% MeOH in DCM with 1% TEA.

  • Visualize the spots using a UV lamp (if applicable) and then by staining with ninhydrin (will stain the secondary amine).

  • The desired product should ideally have an Rf value between 0.3 and 0.5 for optimal separation on the column. Adjust the mobile phase polarity if necessary.

3. Column Preparation

  • Select an appropriately sized glass chromatography column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in Solvent A.

  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample and solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of Solvent A through it.

4. Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of Solvent A.

    • Carefully apply the concentrated solution to the top of the column using a pipette.

5. Elution and Fraction Collection

  • Begin elution with Solvent A.

  • Gradually increase the polarity of the mobile phase by slowly adding Solvent B to the solvent reservoir (gradient elution). A suggested gradient is as follows:

    • 2 column volumes of 100% Solvent A.

    • 2 column volumes of 90:10 Solvent A:Solvent B.

    • 2 column volumes of 80:20 Solvent A:Solvent B.

    • Continue increasing the proportion of Solvent B until the product elutes.

  • Collect fractions in appropriately sized test tubes or flasks.

6. Fraction Analysis

  • Monitor the collected fractions by TLC using the same solvent system as in the initial analysis.

  • Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

  • Combine the fractions that contain the pure product.

7. Product Isolation

  • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as an oil or solid.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR and HPLC.

Mandatory Visualization

PurificationWorkflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude_Sample Crude this compound TLC_Analysis TLC Analysis (10% MeOH/DCM + 1% TEA) Crude_Sample->TLC_Analysis Column_Packing Column Packing (Silica Gel in DCM + 1% TEA) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Elution Gradient Elution (0-10% MeOH in DCM + 1% TEA) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Large-Scale Synthesis of Enantiomerically Pure 3-Methylaminopiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 3-methylaminopiperidine, a critical chiral intermediate in the pharmaceutical industry. The following sections outline various synthetic strategies, including asymmetric synthesis, reductive amination, and chiral resolution, complete with experimental procedures and comparative data.

Asymmetric Synthesis from Pyridine Derivatives

This approach offers a highly efficient three-step method for producing enantiomerically enriched 3-substituted piperidines, which can be adapted for the synthesis of 3-methylaminopiperidine. The core of this strategy is a rhodium-catalyzed asymmetric reductive Heck reaction that establishes the stereocenter with high enantioselectivity.[1][2]

Overall Synthetic Strategy

The synthesis involves three key stages:

  • Partial Reduction of Pyridine: Pyridine is activated and partially reduced to form a dihydropyridine intermediate.[1][2]

  • Rh-Catalyzed Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine intermediate and a suitable boronic acid derivative forges the C-C bond at the 3-position, setting the stereochemistry.[1][2]

  • Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine is fully reduced, and any protecting groups are removed to yield the final product.[2]

Experimental Workflow for Asymmetric Synthesis from Pyridine

Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate) Pyridine->Dihydropyridine  Partial Reduction  (NaBH4, Phenyl Chloroformate) Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine  Rh-Catalyzed Asymmetric  Reductive Heck Reaction  (Arylboronic Acid) Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine  Reduction & Deprotection  (e.g., Hydrogenation)

Caption: A three-step asymmetric synthesis of 3-substituted piperidines from pyridine.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [1][3]

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from methanol.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [1][3]

  • In a glovebox, prepare a catalyst solution by dissolving the rhodium precursor and chiral ligand in a suitable solvent (e.g., toluene).

  • Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

  • Pass the mixture through a plug of SiO₂ and wash with an additional 20 mL of Et₂O.

  • Remove the solvents in vacuo and purify the crude product by flash chromatography.

Step 3: Reduction and Deprotection [2]

  • The 3-substituted tetrahydropyridine is subjected to palladium-on-carbon-mediated hydrogenation.

  • Subsequent carbamate deprotection using aqueous potassium hydroxide in methanol yields the final enantioenriched 3-substituted piperidine.

ParameterValueReference
Yield (Step 3) 72-76% (over two steps)[2]
Enantioselectivity High (specific ee% not provided in the snippet)[2]

Reductive Amination for N-Methylation

This method provides a direct route to (R)-1-methylpiperidin-3-amine from a commercially available protected aminopiperidine.

Synthetic Pathway for Reductive Amination

start (R)-tert-butyl piperidin-3-ylcarbamate intermediate N-Methylated Intermediate start->intermediate  Reductive Amination  (Formaldehyde, NaBH3CN) product (R)-1-methylpiperidin-3-amine intermediate->product  Deprotection  (HCl in Dioxane)

Caption: Two-step synthesis of (R)-1-methylpiperidin-3-amine via reductive amination.

Experimental Protocol

Synthesis of (R)-1-methylpiperidin-3-amine [4]

  • Add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions to a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) at 0 °C.

  • Stir the reaction mixture at room temperature overnight and then concentrate in vacuo.

  • Dissolve the residue in ethyl acetate and water. After extraction, wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Concentrate the organic layer in vacuo to obtain the crude N-methylated intermediate, which can be used directly in the next step.

  • Dissolve the crude product in methanol (60 mL) and add a 4N HCl solution in dioxane (10 mL).

  • Stir the reaction mixture at room temperature for 6 hours, followed by vacuum concentration.

  • Triturate the residue with ether. Filter the resulting precipitate and wash with ice-cold methanol to yield the final product as a solid.

ParameterValueReference
Yield 72%[4]

Chiral Resolution of Racemic 3-Aminopiperidine

Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5] A specific and high-yielding resolution of (R)-3-aminopiperidine has been reported using a chiral phosphoric acid derivative.[6]

Workflow for Chiral Resolution

racemate Racemic 3-Aminopiperidine salt_formation Diastereomeric Salt Formation (with Chiral Resolving Agent) racemate->salt_formation separation Fractional Crystallization salt_formation->separation diastereomers Separated Diastereomeric Salts separation->diastereomers liberation Liberation of Free Amine diastereomers->liberation enantiomers Enantiomerically Pure 3-Aminopiperidine liberation->enantiomers

Caption: General workflow for the chiral resolution of 3-aminopiperidine.

Chiral Resolving Agents

Commonly used chiral acids for resolving basic compounds like 3-aminopiperidine include:

  • (R)- or (S)-Mandelic acid[5]

  • Tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid)[5]

  • (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA)[6]

Resolution Protocol using (R)-CPA

While the detailed experimental protocol for the resolution with (R)-CPA is not fully provided in the search results, the key outcomes are highlighted below. The process involves the formation of a diastereomeric salt with (R)-3-aminopiperidine.[6]

ParameterValueReference
Yield of (R)-3-aminopiperidine 99.5%[6]
Enantiomeric Excess (e.e.) 99.6%[6]

Enzymatic Asymmetric Synthesis

The use of ω-transaminases offers a green and sustainable approach for the synthesis of chiral amines.[7] This method involves the asymmetric amination of a prochiral ketone precursor.

General Procedure

Immobilized ω-transaminases are used to catalyze the amination of 1-Boc-3-piperidone, with isopropylamine as the amine donor and pyridoxal-5'-phosphate (PLP) as a cofactor.[7] This one-step process can produce both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess.[7] The resulting product can then be N-methylated and deprotected to yield the desired 3-methylaminopiperidine.

ParameterValueReference
Yield High[7]
Enantiomeric Excess High[7]

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of the enantiomeric excess (ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[8][9]

Chiral HPLC Protocol

For amines like 3-aminopiperidine, which lack a chromophore, pre-column derivatization is often necessary.[9]

  • Derivatization: React the aminopiperidine sample with a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a UV-active group.[9]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H[9]

    • Mobile Phase: 0.1% diethylamine in ethanol[9]

    • Flow Rate: 0.5 mL/min[9]

    • Detection: UV at 228 nm[9]

This method has been shown to achieve a resolution of greater than 4.0 between the two enantiomers.[9]

References

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Methylaminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the asymmetric synthesis of (R)-3-aminopiperidine derivatives, which are key precursors for (R)-3-methylaminopiperidine. The (R)-3-aminopiperidine scaffold is a crucial pharmacophore found in numerous pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of diabetes.[1] The methodologies presented herein focus on providing high enantiomeric purity, a critical factor for drug efficacy and safety.

Two primary strategies are detailed: a biocatalytic approach using ω-transaminases and a chemical synthesis route starting from the natural amino acid L-glutamic acid.

Method 1: Biocatalytic Asymmetric Amination using Immobilized ω-Transaminases

This method utilizes an immobilized ω-transaminase to catalyze the asymmetric amination of a prochiral N-Boc-3-piperidone substrate. This enzymatic approach is highly selective, operates under mild reaction conditions, and is considered a green and sustainable method for producing chiral amines.[1][2] The resulting (R)-N-Boc-3-aminopiperidine can be subsequently deprotected and methylated to yield the target (R)-3-methylaminopiperidine.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation cluster_final Final Product Synthesis start Dissolve Isopropylamine buffer Adjust pH & Add DMSO start->buffer 1. HCl preheat Preheat to 45°C buffer->preheat add_substrate Add N-Boc-3-piperidone preheat->add_substrate add_enzyme Add ω-Transaminase & PLP add_substrate->add_enzyme react Incubate at 45°C for 24h add_enzyme->react 2. Monitor pH extract Extract with Ethyl Acetate react->extract 3. Quench dry Dry Organic Layer extract->dry 4. Na2SO4 purify Purify by Chromatography dry->purify 5. Silica Gel deprotect Deprotection purify->deprotect 6. HCl/EtOH methylate Reductive Amination deprotect->methylate 7. HCHO, NaBH(OAc)3

Caption: Workflow for the biocatalytic synthesis of (R)-3-methylaminopiperidine.

Quantitative Data
EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Ref
ω-TransaminaseN-Boc-3-piperidone(R)-N-Boc-3-aminopiperidine>95>99[1]
ω-TransaminaseN-Cbz-3-piperidone(R)-N-Cbz-3-aminopiperidine>95>99[3]
Detailed Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine

Materials:

  • N-Boc-3-piperidone

  • Isopropylamine

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • Immobilized ω-transaminase

  • Pyridoxal-5'-phosphate (PLP)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure: [3]

  • Reaction Medium Preparation: In a suitable reaction vessel, dissolve isopropylamine in water. Under an ice-water bath, adjust the pH to 8.5 with an aqueous solution of hydrochloric acid. Add dimethyl sulfoxide (DMSO), and then dilute with 0.1 M, pH 8.5 Tris-HCl buffer.

  • Reaction Initiation: Preheat the prepared reaction medium to 45°C. Add a solution of N-Boc-3-piperidone in DMSO to the reaction medium.

  • Enzymatic Conversion: To initiate the reaction, add the immobilized ω-transaminase and pyridoxal-5'-phosphate (PLP).

  • Reaction Monitoring: Maintain the reaction at 45°C for 24 hours. Monitor the pH and keep it at 8.5 by adding a 20% isopropylamine solution as needed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, extract the mixture with ethyl acetate.

  • Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-N-Boc-3-aminopiperidine.

  • Deprotection: The N-Boc protecting group can be removed by treating the product with a solution of HCl in ethanol at room temperature to yield (R)-3-aminopiperidine dihydrochloride.[3]

  • N-Methylation: The resulting (R)-3-aminopiperidine can be converted to (R)-3-methylaminopiperidine via standard reductive amination procedures (e.g., using formaldehyde and a reducing agent like sodium triacetoxyborohydride).

Method 2: Chemical Synthesis from L-Glutamic Acid

This multi-step chemical synthesis route utilizes a readily available chiral starting material, L-glutamic acid, to construct the enantiomerically pure 3-aminopiperidine core. The key steps involve the formation of a diol, conversion to a ditosylate, and subsequent cyclization with an amine.[4]

Synthetic Pathway

A L-Glutamic Acid B Dimethyl L-glutamate HCl A->B SOCl2, MeOH C (S)-Dimethyl 2-(Boc-amino)pentanedioate B->C (Boc)2O, Et3N, DMAP D (S)-2-(Boc-amino)pentane-1,5-diol C->D NaBH4, MeOH E (S)-2-(Boc-amino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) D->E TsCl, Et3N, DMAP F (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate E->F Benzylamine, K2CO3, MeCN G (R)-3-Aminopiperidine F->G H2, Pd/C

Caption: Asymmetric synthesis of (R)-3-aminopiperidine from L-glutamic acid.

Quantitative Data
Starting MaterialKey IntermediateCyclization AmineFinal Product (before deprotection)Overall Yield (%)Ref
L-Glutamic Acid(S)-2-(Boc-amino)pentane-1,5-diolCyclohexylamine(R)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate44-55
L-Glutamic Acid(S)-2-(Boc-amino)pentane-1,5-diolBenzylamine(R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate44-55
Detailed Protocol: Synthesis of (R)-3-Aminopiperidine Derivatives from L-Glutamic Acid

Materials:

  • L-Glutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium borohydride (NaBH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure: [4]

  • Esterification: To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to stir at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain crude dimethyl L-glutamate hydrochloride, which is used in the next step without further purification.

  • N-Boc Protection: Dissolve the crude diester in dichloromethane (CH₂Cl₂) and cool to 0°C. Add triethylamine, di-tert-butyl dicarbonate, and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 6 hours. Quench with water and extract with CH₂Cl₂. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

  • Reduction to Diol: Dissolve the N-Boc protected diester in methanol. Add sodium borohydride portion-wise at 0°C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction carefully with an aqueous ammonium chloride solution and extract with ethyl acetate. Dry the organic layer and concentrate to give (S)-2-(Boc-amino)pentane-1,5-diol.

  • Ditosylation: Dissolve the diol in chloroform (CHCl₃). Add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP. Stir at room temperature. After completion, wash the reaction mixture, dry the organic layer, and concentrate to obtain the crude ditosylate, which is used immediately in the next step.

  • Cyclization: To a solution of the crude ditosylate in acetonitrile, add potassium carbonate and benzylamine. Reflux the mixture for 12 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain (R)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

  • Debenzylation and Deprotection: The benzyl and Boc groups can be removed to yield the final (R)-3-aminopiperidine. For instance, hydrogenolysis using H₂ and Pd/C will remove the benzyl group. Subsequent treatment with acid will remove the Boc group.

  • N-Methylation: As with the biocatalytic route, the resulting (R)-3-aminopiperidine can be methylated using reductive amination.

Conclusion

Both the biocatalytic and chemical synthesis routes offer effective strategies for producing enantiomerically pure (R)-3-aminopiperidine derivatives. The choice of method may depend on factors such as scale, cost, available equipment, and environmental considerations. The biocatalytic method provides a direct and highly enantioselective route from a simple prochiral ketone, while the chemical synthesis from L-glutamic acid offers a robust, traditional approach starting from a readily available chiral pool material. Both pathways yield versatile intermediates that can be readily converted to the target (R)-3-methylaminopiperidine.

References

Application Notes and Protocols: (R)-1-N-Boc-3-Methylaminopiperidine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-N-Boc-3-methylaminopiperidine is a valuable chiral building block for the synthesis of novel heterocyclic compounds, particularly those with applications in drug discovery and medicinal chemistry. Its unique structure, featuring a protected piperidine ring and a reactive methylamino group, allows for the construction of diverse and complex molecular architectures. These heterocycles are of significant interest as they form the core of many biologically active molecules, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole derivatives using this compound. Additionally, it outlines a general workflow for screening these novel compounds as potential kinase inhibitors, targeting pathways such as the Janus kinase (JAK) signaling cascade.

Synthesis of Novel Pyrazole Heterocycles

A key application of this compound is in the synthesis of substituted pyrazoles. The following protocol is adapted from established methods for the synthesis of N-Boc-piperidinyl-pyrazoles and outlines a two-step process involving the formation of a β-enaminone intermediate followed by cyclization with a hydrazine derivative.[1]

Experimental Protocol: Synthesis of tert-butyl (R)-3-(N-methyl-N-(1-phenyl-1H-pyrazol-5-yl)amino)piperidine-1-carboxylate

Step 1: Synthesis of the β-enaminone intermediate

This step involves the reaction of this compound with a 1,3-dicarbonyl compound, such as benzoylacetone, in the presence of a dehydrating agent to form the corresponding β-enaminone.

Materials:

  • This compound

  • Benzoylacetone

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add benzoylacetone (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-enaminone intermediate.

Step 2: Cyclization to form the pyrazole ring

The crude β-enaminone intermediate is then reacted with a hydrazine, such as phenylhydrazine, to form the final pyrazole product.

Materials:

  • Crude β-enaminone intermediate from Step 1

  • Phenylhydrazine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude β-enaminone intermediate in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.

Data Presentation: Representative Yields for Pyrazole Synthesis

The following table summarizes expected yields for the synthesis of various pyrazole derivatives based on similar reported syntheses.[1]

Derivative1,3-Dicarbonyl CompoundHydrazineExpected Yield (%)
1 AcetylacetonePhenylhydrazine75-85
2 BenzoylacetonePhenylhydrazine70-80
3 DibenzoylmethanePhenylhydrazine65-75
4 AcetylacetoneHydrazine hydrate80-90

Application in Drug Discovery: Kinase Inhibitor Development

Heterocyclic compounds derived from this compound are promising candidates for the development of kinase inhibitors. The piperidine scaffold is a common feature in many approved kinase inhibitors, including those targeting the Janus kinase (JAK) family.[2][3][4]

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[5] Small molecule inhibitors that target JAKs can modulate this pathway and have therapeutic potential.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to DNA DNA pSTAT->DNA Binds to GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Inhibitor Novel Heterocycle (Kinase Inhibitor) Inhibitor->JAK Inhibits Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization CompoundLibrary Compound Library (Novel Heterocycles) PrimaryAssay High-Throughput Screening (e.g., In vitro kinase assay) CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity CellularAssay Cell-Based Assays (Target Engagement) Selectivity->CellularAssay ConfirmedHits Confirmed Hits CellularAssay->ConfirmedHits SAR Structure-Activity Relationship (SAR) Studies ConfirmedHits->SAR LeadCandidate Lead Candidate SAR->LeadCandidate

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of 3-Methylaminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of 3-methylaminopiperidine. The following question-and-answer format directly addresses common problems and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of 3-methylaminopiperidine is incomplete. What are the common causes and how can I resolve this?

Incomplete deprotection is a frequent challenge, often stemming from several factors. The primary reasons include insufficient acid strength or concentration, inadequate reaction time, and low reaction temperature. The steric hindrance from the methyl group and the piperidine ring can also slow down the reaction.[1][2]

Troubleshooting Steps:

  • Increase Acid Concentration/Equivalents: Ensure a sufficient excess of acid is used. For trifluoroacetic acid (TFA), this can range from using it as a co-solvent (e.g., 20-50% in dichloromethane, DCM) to using it neat. For hydrochloric acid (HCl), using a 4M solution in dioxane is a common and effective choice.[1]

  • Extend Reaction Time: Monitor the reaction progress closely using analytical techniques like Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Extend the reaction time until the starting material is no longer detectable.[1]

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate. However, be cautious as higher temperatures may promote side reactions.

  • Ensure Proper Mixing: Vigorous stirring is crucial, especially if the starting material or the resulting salt has limited solubility in the reaction solvent.

  • Solvent Choice: The choice of solvent can impact the reaction. Dichloromethane (DCM) is commonly used with TFA, while 1,4-dioxane is a standard solvent for HCl-mediated deprotection.[1]

Q2: I'm observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I mitigate them?

Side product formation can complicate purification and reduce the yield of your desired 3-methylaminopiperidine.

  • Alkylation by the tert-Butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule or solvent. While less of a concern for 3-methylaminopiperidine itself, if other sensitive functional groups are present, this can be an issue. The use of scavengers like triisopropylsilane (TIS) or anisole can help to trap the tert-butyl cation.

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of 3-methylaminopiperidine may be difficult to handle, sometimes forming an oil instead of a solid. Using HCl in dioxane often yields a hydrochloride salt, which is more likely to be a crystalline solid and easier to isolate.[1]

  • Degradation of Other Acid-Sensitive Groups: If your substrate contains other acid-labile functional groups (e.g., esters, acetals), the strong acidic conditions required for Boc deprotection can lead to their cleavage. In such cases, exploring milder deprotection methods may be necessary.[1]

Q3: My work-up is proving difficult, and I'm experiencing low recovery of the product. What is the best work-up procedure?

The work-up procedure is critical for isolating the polar 3-methylaminopiperidine product in high purity and yield.

  • Removal of Excess Acid: After the reaction is complete, it is essential to remove the excess acid and solvent. This is typically done under reduced pressure (rotary evaporation). For TFA, co-evaporation with a solvent like toluene can help remove the last traces.[3]

  • Basification and Extraction: To obtain the free amine, the residue is typically dissolved in water or an aqueous solution and the pH is carefully adjusted to be basic (pH > 11) using a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The free amine is then extracted into an organic solvent like DCM or ethyl acetate. Multiple extractions are recommended to ensure complete recovery of the product from the aqueous phase.

  • Isolation as a Salt: If the free amine is highly water-soluble or volatile, it is often advantageous to isolate it as its hydrochloride salt. After removing the reaction solvent (e.g., 4M HCl in dioxane), the resulting solid can be triturated with a non-polar solvent like diethyl ether, filtered, and dried.[1]

  • Use of Ion-Exchange Resins: For challenging purifications, basic ion-exchange resins (e.g., Amberlyst A-21) can be used to capture the product from the crude reaction mixture, followed by elution to obtain the purified free amine.[4]

Comparative Data on Deprotection Conditions

The choice between TFA and HCl for Boc deprotection depends on the specific requirements of your synthesis. The following table provides a comparison of typical reaction conditions.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM, or neat TFA4M in 1,4-dioxane or ethyl acetate
Reaction Time Generally 30 minutes to 4 hours at room temperatureCan be rapid (e.g., 30 minutes with 4M HCl in dioxane) to several hours depending on substrate and solvent
Typical Yield High to quantitativeHigh to quantitative
Product Form Often an oily trifluoroacetate saltFrequently a crystalline hydrochloride salt
Work-up Requires careful neutralization and extractionCan be isolated by solvent removal and trituration

Key Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected 3-methylaminopiperidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected 3-methylaminopiperidine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Carefully add saturated aqueous NaHCO₃ to the residue to neutralize the remaining acid. Ensure the pH of the aqueous layer is >11.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-methylaminopiperidine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

  • Boc-protected 3-methylaminopiperidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected 3-methylaminopiperidine (1.0 equiv.) in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in dioxane solution (3-5 equiv.).[1]

  • Stir the mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the solid by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to obtain 3-methylaminopiperidine dihydrochloride.

Analytical Monitoring

Consistent monitoring of the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material. The Boc-protected starting material will be significantly less polar than the deprotected product. A suitable eluent system would be a mixture of DCM and methanol, with a small amount of ammonium hydroxide to prevent streaking of the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress and can help identify the formation of any side products. The deprotected product will have a mass that is 100.12 amu less than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a definitive method to confirm the completion of the reaction. The characteristic singlet of the nine protons of the tert-butyl group, typically observed around 1.4-1.5 ppm, will disappear upon successful deprotection.[6] The signals corresponding to the protons on the piperidine ring will also shift.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection Observed check_acid Increase Acid Concentration / Equivalents start->check_acid extend_time Extend Reaction Time check_acid->extend_time increase_temp Increase Reaction Temperature extend_time->increase_temp check_solubility Check Substrate Solubility increase_temp->check_solubility monitor Monitor by TLC/LC-MS check_solubility->monitor complete Reaction Complete monitor->complete Yes incomplete Still Incomplete monitor->incomplete No incomplete->check_acid

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Decision Pathway for Choosing a Deprotection Reagent

G start Start: Choose Deprotection Reagent acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive product_form Is a crystalline salt desired? acid_sensitive->product_form No milder_conditions Consider milder deprotection methods acid_sensitive->milder_conditions Yes use_tfa Use TFA in DCM product_form->use_tfa No use_hcl Use HCl in Dioxane product_form->use_hcl Yes

Caption: A decision-making diagram for selecting the appropriate Boc deprotection reagent.

References

Technical Support Center: Optimizing Yield and Purity of (R)-1-N-Boc-3-Methylaminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (R)-1-N-Boc-3-methylaminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common and practical synthetic route involves a two-step process starting from the commercially available (R)-1-Boc-3-aminopiperidine. The primary amine is converted to the secondary N-methylamine via:

  • Reductive Amination: Reaction with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is known for its mild conditions and high selectivity.

  • Eschweiler-Clarke Reaction: This classic method uses excess formic acid and formaldehyde to methylate the primary amine. It is a robust reaction that often proceeds to completion but may require careful control of temperature and workup procedures.

Q2: What are the critical parameters to control for maximizing the yield?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Stoichiometry of Reagents: The molar ratio of the amine, formaldehyde, and the reducing agent is critical. An excess of formaldehyde and the reducing agent is typically used to drive the reaction to completion.

  • Reaction Temperature: The optimal temperature depends on the chosen method. Reductive amination is often carried out at room temperature, while the Eschweiler-Clarke reaction may require heating.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • pH Control: In reductive amination, maintaining a slightly acidic to neutral pH is often beneficial for the formation of the iminium intermediate.

Q3: How can I improve the purity of the final product?

A3: Improving the purity of this compound involves several strategies:

  • Careful Workup: A thorough aqueous workup is necessary to remove unreacted reagents and water-soluble byproducts. This often involves extraction with an organic solvent followed by washing with brine.

  • Chromatography: Column chromatography on silica gel is a standard and effective method for purifying the product from starting materials and non-polar impurities.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt, recrystallization can be a highly effective purification technique.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reducing agent.1. Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., desiccated).
2. Inefficient iminium ion formation.2. For reductive amination, check the pH of the reaction mixture. A slightly acidic condition (pH 5-6) can facilitate iminium ion formation.
3. Low reaction temperature.3. For the Eschweiler-Clarke reaction, ensure the temperature is high enough (typically 80-100 °C) to drive the reaction.
Presence of Unreacted Starting Material 1. Insufficient amount of formaldehyde or reducing agent.1. Increase the molar equivalents of formaldehyde and the reducing agent.
2. Short reaction time.2. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Formation of Impurities/Byproducts 1. Over-alkylation (formation of a tertiary amine at the piperidine nitrogen) is generally not an issue with the Boc-protected nitrogen.1. N/A
2. Side reactions of formaldehyde.2. Control the reaction temperature and stoichiometry. Use a purified grade of formaldehyde.
3. Decomposition of the Boc-group.3. Avoid strongly acidic conditions during the reaction and workup. Use mild acids for pH adjustment if necessary.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup.1. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.
2. Co-elution of product and impurities during column chromatography.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.
3. Product is an oil and difficult to handle.3. Consider converting the product to a salt (e.g., hydrochloride or tartrate) to obtain a solid that can be purified by recrystallization.

Data Presentation

Table 1: Comparison of N-Methylation Methods for (R)-1-Boc-3-aminopiperidine (Representative Data)

Method Reducing Agent/Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Typical Purity (%)
Reductive AminationSodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)20-254-885-95>98 (after chromatography)
Reductive AminationSodium CyanoborohydrideMethanol (MeOH)20-256-1280-90>97 (after chromatography)
Eschweiler-ClarkeFormic Acid/FormaldehydeWater/Formic Acid90-1002-475-85>95 (after workup)

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of (R)-1-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 volumes), add aqueous formaldehyde (37 wt. % in H₂O, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Purification of this compound by Column Chromatography
  • Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a compatible solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: (R)-1-Boc-3-aminopiperidine reagents Add Formaldehyde and STAB in DCM start->reagents reaction Stir at Room Temperature (4-8 hours) reagents->reaction quench Quench with NaHCO3 (aq) reaction->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_analysis Problem Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_impurities Solutions for Impurities start Low Yield or Purity Issue check_reaction Reaction Incomplete? start->check_reaction check_impurities Impurities Present? start->check_impurities increase_reagents Increase Equivalents of Formaldehyde/Reducing Agent check_reaction->increase_reagents Yes increase_time Increase Reaction Time check_reaction->increase_time Yes check_reagent_quality Check Reagent Quality (e.g., STAB) check_reaction->check_reagent_quality Yes optimize_workup Optimize Aqueous Workup check_impurities->optimize_workup Yes optimize_chromatography Optimize Chromatography (Solvent System, Gradient) check_impurities->optimize_chromatography Yes consider_crystallization Consider Salt Formation and Recrystallization check_impurities->consider_crystallization Yes

Caption: Troubleshooting logic for synthesis optimization.

Preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the stereoselective synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of racemization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?

A1: Racemization is the conversion of a pure, single enantiomer (a specific 3D stereoisomer) into a mixture of both enantiomers.[1] In the synthesis of chiral piperidines, this often occurs at a stereocenter adjacent to an activating group, such as a carboxylic acid. The activation of this group can make the proton on the chiral carbon acidic. If this proton is removed by a base, a planar, achiral intermediate (like an enolate) can form, leading to the loss of the original stereochemistry.[1] This is a critical issue because the biological activity, therapeutic efficacy, and safety of a drug molecule are often dependent on its precise 3D structure. The presence of the undesired stereoisomer can lead to reduced activity or harmful side effects.[1]

Q2: What is the primary chemical mechanism responsible for racemization during coupling reactions?

A2: The most common mechanism for racemization during the coupling of N-protected chiral acids (a common strategy in building substituted piperidines) is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This happens when the activated carboxyl group cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine nucleophile, producing a mixture of both stereoisomers.[1] A less common pathway is direct enolization, which involves the direct removal of the α-proton from the activated acid by a strong base.[1]

Q3: Which amino acids are most susceptible to racemization when used as precursors or reagents?

A3: While any chiral center can be susceptible under the right conditions, certain amino acid residues are known to be particularly prone to racemization during peptide coupling reactions, a process analogous to many piperidine syntheses. Histidine (His) and cysteine (Cys) are especially susceptible.[2][3] Other residues like serine (Ser) and phenylalanine (Phe) can also be at risk under non-optimized conditions.[2]

Q4: What is the role of the N-protecting group in preventing racemization?

A4: Protecting groups are crucial. Urethane-based α-amino protecting groups like Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Z) are specifically designed to resist racemization when the adjacent carboxyl group is activated.[4] In contrast, simple acyl protecting groups can increase the tendency for racemization.[4]

Q5: How can I accurately determine the enantiomeric excess (ee) of my final product?

A5: The most common and reliable method for determining enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[4] These techniques utilize a chiral stationary phase to separate the enantiomers, allowing for quantification of the ratio of their peak areas to calculate the ee. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and polarimetry.[4]

Troubleshooting Guide: Minimizing Racemization

This guide addresses specific issues that can lead to a loss of stereochemical integrity during the synthesis of chiral piperidines.

Issue 1: Significant Racemization Observed After Amide Coupling Step

If you are forming an amide bond using a chiral piperidine carboxylic acid and observe a low enantiomeric excess (ee) in your product, consider the following factors.

Potential Causes & Solutions

  • Suboptimal Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, can lead to significant racemization.[2]

    • Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives like HOBt, HOAt, or OxymaPure.[1][2][4] For particularly sensitive substrates, switch to modern onium salt coupling reagents like HATU, HBTU, or COMU, which are generally more effective at suppressing racemization.[1][4]

  • Inappropriate Base: Strong, non-sterically hindered bases like triethylamine (TEA) can easily abstract the acidic α-proton, promoting racemization.[1]

    • Solution: Switch to a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction.[1]

  • High Reaction Temperature: The rate of racemization increases with temperature.[1]

    • Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature slowly only if necessary.[1][2]

  • Extended Pre-activation Time: Allowing the activated carboxylic acid to sit for a long time before adding the amine increases the opportunity for oxazolone formation.[1]

    • Solution: Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]

Issue 2: Poor Diastereoselectivity in Cyclization or Addition Reactions

When creating new stereocenters on the piperidine ring, achieving high diastereoselectivity is key.

Potential Causes & Solutions

  • Ineffective Stereocontrol: The chosen reaction conditions may not provide sufficient facial bias for the incoming reagent.

    • Solution: Explore different stereoselective strategies. Modern methods like organocatalytic domino reactions, chemo-enzymatic approaches, or transition metal-catalyzed reactions often provide excellent stereocontrol.[5] For instance, rhodium-catalyzed asymmetric cycloadditions have been shown to proceed with high enantioselectivity and diastereoselectivity.[6]

  • Incorrect Catalyst or Ligand: The choice of catalyst and chiral ligand is paramount in asymmetric catalysis.

    • Solution: Screen a variety of chiral catalysts and ligands. For example, in asymmetric aza-Michael cyclizations, different chiral phosphoric acid catalysts can lead to vastly different enantiomeric ratios.[7]

Issue 3: Difficulty in Purifying Stereoisomers

The basic nature of the piperidine nitrogen can complicate purification by column chromatography.

Potential Causes & Solutions

  • Strong Interaction with Silica Gel: The basic nitrogen atom can interact strongly with the acidic silica gel, causing peak tailing and poor separation of diastereomers.[8]

    • Solution: Optimize your chromatography conditions. Add a small amount of a basic modifier, like triethylamine or ammonia in methanol, to your solvent system.[8] Alternatively, consider using a different stationary phase, such as alumina or reversed-phase silica (C18).[8]

  • Co-elution of Diastereomers: The desired product and its stereoisomers may have very similar polarities.

    • Solution: If chromatography fails, consider converting the piperidine derivative into a salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization, which can be highly effective for separating diastereomers.[8]

Data Presentation: Impact of Reaction Conditions on Racemization

The following tables summarize quantitative data on how different experimental parameters can affect the stereochemical outcome of a reaction.

Table 1: Effect of Coupling Reagents and Additives on Racemization (Qualitative comparison based on common observations in peptide synthesis, applicable to chiral piperidine synthesis)

Coupling Reagent/AdditiveRacemization PotentialEfficacyNotes
DCC or DIC (alone) HighModerateNot recommended for sensitive substrates without additives.
DCC/HOBt Low-ModerateHighHOBt effectively suppresses racemization.[2][9]
HBTU LowHighAn effective aminium/uronium salt coupling reagent.[4]
HATU Very LowVery HighHighly recommended for sensitive substrates due to the presence of the HOAt moiety, which provides anchimeric assistance.[1][4]
COMU Very LowVery HighBased on OxymaPure, offers high efficiency and low racemization.[4]
PyBOP LowHighA good phosphonium salt alternative.[4]

Table 2: Influence of Base and Temperature on Stereochemical Integrity

BaseTemperatureRacemization RiskRecommendation
Triethylamine (TEA)Room Temp (25°C)HighAvoid for racemization-prone steps.[1]
DIPEARoom Temp (25°C)ModerateBetter than TEA due to steric hindrance.
DIPEA0 °CLowRecommended condition for minimizing racemization.[1][2]
2,4,6-Collidine0 °CLowA good alternative hindered base.[1]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using HATU/DIPEA

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral carboxylic acid.[1]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperidine carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a hindered base, preferably DIPEA (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm slowly to room temperature.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stereoselective Synthesis via Organocatalytic Domino Reaction

This protocol outlines a general procedure for a domino reaction to construct a polysubstituted piperidine ring with high stereocontrol.[5]

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add the chiral catalyst (e.g., a quinine-derived squaramide catalyst, 10 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv).

  • Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to the optimized temperature (e.g., -25 °C). Stir the reaction at this temperature for the specified time (typically 1.5 to 4 days), monitoring progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired chiral piperidine product.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Racemization

G start Racemization Observed (Low ee% or dr) check_coupling Step 1: Evaluate Coupling Conditions start->check_coupling reagent Using Carbodiimide (DCC/DIC)? check_coupling->reagent check_temp Step 2: Check Reaction Temperature temp Reaction > 0°C? check_temp->temp check_base Step 3: Analyze Base Used base Using TEA or excess base? check_base->base reagent->check_temp No solution_reagent1 Add HOBt/HOAt or OxymaPure reagent->solution_reagent1 Yes temp->check_base No solution_temp Perform reaction at 0°C or lower temp->solution_temp Yes solution_base Switch to hindered base (DIPEA) Use min. equivalents base->solution_base Yes end_node Stereochemical Integrity Preserved base->end_node No solution_reagent2 Switch to HATU/HBTU/COMU solution_reagent1->solution_reagent2 solution_reagent2->end_node solution_temp->end_node solution_base->end_node

Caption: A troubleshooting workflow for identifying and solving common causes of racemization.

Diagram 2: Key Factors Influencing Racemization

G racemization Loss of Stereochemistry (Racemization) mitigation Mitigation Strategies base_sol Hindered Base (e.g., DIPEA) racemization->base_sol temp_sol Low Temperature (e.g., 0°C) racemization->temp_sol coupling_sol Modern Reagents + Additives (e.g., HATU, HOBt) racemization->coupling_sol time_sol Minimize Pre-activation (1-5 min) racemization->time_sol factors Contributing Factors base Base (e.g., TEA) temp Temperature (High) coupling Coupling Reagent (e.g., DCC alone) time Pre-activation Time (Long) base->racemization temp->racemization coupling->racemization time->racemization

Caption: Key experimental factors that contribute to racemization and their corresponding solutions.

References

Technical Support Center: Optimizing Scalable Synthesis of (R)-1-N-Boc-3-Methylaminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scalable synthesis of (R)-1-N-Boc-3-Methylaminopiperidine. The information is presented in a user-friendly question-and-answer format to facilitate rapid problem-solving in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most prevalent and scalable approach involves a two-stage synthesis. The first stage focuses on the production of the key intermediate, (R)-1-Boc-3-aminopiperidine. The second stage involves the selective N-methylation of this intermediate. Common methods for the initial synthesis of the chiral aminopiperidine include enzymatic transamination of N-Boc-3-piperidone or chemical routes starting from chiral precursors like D-ornithine or L-glutamic acid. For the subsequent methylation, reductive amination and the Eschweiler-Clarke reaction are widely employed due to their efficiency and scalability.

Q2: What are the critical parameters to control for a successful and scalable synthesis?

A2: Key parameters for ensuring a robust and scalable synthesis include:

  • Purity of Starting Materials: Impurities in starting materials can lead to side reactions and complicate purification.

  • Reaction Temperature: Precise temperature control is crucial, especially during exothermic reactions, to prevent byproduct formation.

  • pH Control: Maintaining the optimal pH is critical for enzymatic reactions and for controlling the reactivity of intermediates in chemical syntheses.

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact reaction rate, yield, and stereoselectivity.

  • Solvent Selection: The solvent can influence reaction kinetics, solubility of reagents, and ease of product isolation.

  • Work-up and Purification Procedures: Efficient and scalable purification methods are essential for obtaining the final product with high purity.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities can be achieved by:

  • Using high-purity starting materials and reagents.

  • Strictly controlling reaction parameters such as temperature and reaction time.

  • Ensuring efficient mixing to avoid localized high concentrations of reagents.

  • Choosing selective reaction conditions to disfavor side reactions.

  • Implementing an appropriate work-up procedure to remove unreacted starting materials and byproducts.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common issues that may arise during the synthesis of this compound.

Synthesis of (R)-1-Boc-3-aminopiperidine via Asymmetric Transamination

Issue 1: Low Conversion of N-Boc-3-piperidone

Possible Cause Troubleshooting Step
Enzyme Inactivation Verify the storage conditions and age of the transaminase. Ensure the reaction buffer composition and pH are optimal for enzyme activity.
Insufficient Amine Donor Increase the concentration of the amine donor (e.g., isopropylamine) to shift the reaction equilibrium towards product formation.
Poor Substrate Solubility Add a co-solvent (e.g., DMSO) to improve the solubility of N-Boc-3-piperidone in the aqueous reaction medium.
Inadequate Mixing Ensure efficient stirring to maintain a homogenous reaction mixture, especially in larger-scale reactions.

Issue 2: Low Enantiomeric Excess (ee) of the Product

Possible Cause Troubleshooting Step
Incorrect Enzyme Selection Ensure the selected transaminase has high stereoselectivity for the desired (R)-enantiomer.
Non-optimal Reaction Conditions Optimize the reaction temperature and pH, as deviations can sometimes reduce the enzyme's stereoselectivity.
Racemization of the Product Minimize reaction time and ensure prompt work-up to prevent potential racemization of the chiral amine product.
N-Methylation of (R)-1-Boc-3-aminopiperidine

Issue 3: Incomplete Methylation / Low Yield

Possible Cause Troubleshooting Step
Insufficient Methylating Agent Ensure the correct stoichiometry of the methylating agent (e.g., formaldehyde in reductive amination, or methyl iodide).
Inefficient Reducing Agent For reductive amination, verify the activity of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).
Catalyst Deactivation In catalytic hydrogenations, ensure the catalyst is active and not poisoned by impurities.
Sub-optimal Reaction Temperature Optimize the reaction temperature. Some reductive aminations may require gentle heating to proceed at a reasonable rate.

Issue 4: Formation of Over-Methylated (Tertiary Amine) or Quaternary Ammonium Salt Byproducts

Possible Cause Troubleshooting Step
Excess Methylating Agent Carefully control the stoichiometry of the methylating agent to favor mono-methylation.
Reaction Conditions Too Harsh Use milder reaction conditions (lower temperature, shorter reaction time) to reduce the likelihood of over-alkylation. The Eschweiler-Clarke reaction is known to inherently stop at the tertiary amine stage, making it a good choice to avoid quaternary salt formation.[1]
Inappropriate Choice of Methylating Agent For selective mono-methylation, reductive amination with one equivalent of formaldehyde is often preferred over methods that can lead to multiple alkylations.

Issue 5: Difficult Purification of the Final Product

Possible Cause Troubleshooting Step
Presence of Unreacted Starting Material Optimize the reaction to drive it to completion. Consider a pre-purification step to remove unreacted (R)-1-Boc-3-aminopiperidine.
Formation of Closely Eluting Impurities Optimize chromatographic conditions (solvent system, gradient) for better separation. Consider derivatization to facilitate separation.
Product is an Oil and Difficult to Handle Consider converting the final product to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization.

Section 3: Data Presentation

Table 1: Comparison of Scalable Synthesis Routes for (R)-1-Boc-3-aminopiperidine

Method Starting Material Key Reagents Typical Yield Typical ee Scalability Notes
Asymmetric Transamination N-Boc-3-piperidoneTransaminase, Amine Donor (e.g., Isopropylamine)>95%[2][3]>99%[2][3]Highly scalable, environmentally friendly, but requires specialized enzymes.
Chemical Synthesis D-OrnithineMulti-step chemical transformations~40-50% overall>99%Established chemical route, but can be lengthy and generate more waste.

Table 2: Comparison of N-Methylation Methods

Method Methylating Agent Reducing Agent / Conditions Typical Yield Key Advantages Potential Issues
Reductive Amination FormaldehydeSodium triacetoxyborohydride or Sodium cyanoborohydride80-95%Mild conditions, high selectivity for mono-methylation.Cost of reducing agent, potential for side reactions if not controlled.[4]
Eschweiler-Clarke Reaction FormaldehydeFormic Acid70-90%Inexpensive reagents, avoids quaternary salt formation.[1]Higher temperatures may be required, potential for side reactions.[5]

Section 4: Experimental Protocols

Protocol 1: Scalable Synthesis of (R)-1-Boc-3-aminopiperidine via Asymmetric Transamination
  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • Enzyme and Co-factor Addition: Add the selected (R)-selective transaminase and pyridoxal 5'-phosphate (PLP) co-factor.

  • Substrate and Amine Donor Addition: Add N-Boc-3-piperidone (1 equivalent) and the amine donor (e.g., isopropylamine, 5-10 equivalents). A co-solvent such as DMSO (5-10% v/v) can be used to aid substrate solubility.

  • Reaction: Stir the mixture at the optimal temperature (typically 30-40 °C) and monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, adjust the pH to >10 with a suitable base (e.g., NaOH). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Protocol 2: N-Methylation via Reductive Amination
  • Reaction Setup: In a suitable reactor, dissolve (R)-1-Boc-3-aminopiperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (1.0-1.2 equivalents).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to control any exotherm.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC, LC-MS, or GC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 5: Visualizations

experimental_workflow cluster_stage1 Stage 1: Synthesis of (R)-1-Boc-3-aminopiperidine cluster_stage2 Stage 2: N-Methylation start1 N-Boc-3-piperidone process1 Asymmetric Transamination (Transaminase, Amine Donor) start1->process1 product1 (R)-1-Boc-3-aminopiperidine process1->product1 process2 Reductive Amination (Formaldehyde, NaBH(OAc)3) product1->process2 product2 This compound process2->product2

Caption: Scalable two-stage synthesis workflow.

troubleshooting_workflow start Low Yield in N-Methylation Step q1 Is unreacted starting material present? start->q1 a1_yes Increase reaction time or temperature. Check stoichiometry of reagents. q1->a1_yes Yes q2 Is over-methylated product observed? q1->q2 No a1_no Check for side product formation. a2_yes Reduce equivalents of formaldehyde. Use milder reaction conditions. q2->a2_yes Yes a2_no Investigate for decomposition. Check purity of starting material. q2->a2_no No

References

Technical Support Center: Reductive Amination of Boc-Protected Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of Boc-protected piperidones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield in my reductive amination of N-Boc-4-piperidone. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination of N-Boc-4-piperidone can arise from several factors. Here are the most common issues and their solutions:

  • Incomplete Imine/Iminium Ion Formation: The reaction's first step, the formation of an imine or iminium ion intermediate, is an equilibrium process. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation. Additionally, the reaction is often catalyzed by a mild acid, such as acetic acid, which can facilitate the dehydration of the hemiaminal intermediate. The optimal pH for imine formation is typically between 4 and 5.[1]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting piperidone to the corresponding alcohol, competing with the desired reaction pathway. It is often better to use a milder reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2] These reagents are more selective for the iminium ion over the ketone. STAB is particularly effective and less toxic than NaBH₃CN.[3]

  • Steric Hindrance: If either the amine or the piperidone is sterically hindered, the reaction rate can be significantly reduced.[1] In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can also help to activate the ketone and facilitate the initial nucleophilic attack by the amine.[2]

  • Reaction Monitoring: It is essential to monitor the reaction's progress, for instance by using thin-layer chromatography (TLC).[1] This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Q2: I am seeing significant side products in my reaction. How can I minimize their formation?

A2: The formation of side products is a common issue. Here are some of the most frequently observed byproducts and strategies to mitigate them:

  • Over-alkylation: When using a primary amine, the secondary amine product can sometimes react further with the piperidone to form a tertiary amine. To minimize this, you can use a stoichiometric amount of the amine or a slight excess of the piperidone.[1] Performing the reaction in a stepwise manner, where the imine is formed first and then the reducing agent is added, can also help to control over-alkylation.[2]

  • Alcohol Formation: As mentioned previously, the reduction of the starting piperidone to the corresponding alcohol is a common side reaction, especially with less selective reducing agents like NaBH₄. Switching to a milder reducing agent like STAB is the most effective way to prevent this.[2]

  • Unintentional Boc Deprotection: If the reaction or work-up conditions are too acidic, the Boc protecting group can be partially or fully removed.[4] This can be avoided by carefully controlling the pH and using milder acidic conditions where possible. During workup, using a saturated aqueous solution of sodium bicarbonate for quenching is recommended.

Q3: My reductive amination reaction with a weakly nucleophilic amine is very slow. What can I do to improve the reaction rate?

A3: Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, can be challenging substrates for reductive amination. To enhance the reaction rate, consider the following:

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, like acetic acid, is often essential to protonate the carbonyl oxygen of the piperidone, thereby increasing its electrophilicity and facilitating the attack by the weakly nucleophilic amine.[5]

  • Lewis Acid Additives: For particularly unreactive amines, the use of a Lewis acid such as titanium(IV) isopropoxide can be beneficial. The Lewis acid coordinates to the carbonyl oxygen, further activating the piperidone towards nucleophilic attack.[2]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the reaction. However, this should be done with caution, as it can also lead to the formation of side products.

Data Presentation

The choice of reducing agent can significantly impact the yield of the reductive amination. Below is a comparison of yields for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate from N-Boc-4-piperidone and aniline using different reducing agents.

Reducing AgentSolventCatalystTemperatureTimeYield (%)Reference
Sodium Triacetoxyborohydride (STAB)DichloromethaneAcetic AcidRoom Temp16 h~91%[6]
Sodium Cyanoborohydride (NaBH₃CN)Methanol-0°C to RT24 hNot specified[7]
Hydrogen (H₂)MethanolPd/CRoom Temp24 h82%[8]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from the synthesis of a fentanyl precursor.[9]

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (1.0 eq)

  • Dichloromethane (DCM)

  • 2M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an aqueous 2M NaOH solution and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Reductive Amination Mechanism

ReductiveAmination cluster_1 Imine/Iminium Formation cluster_2 Reduction Piperidone N-Boc-4-Piperidone Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O (Acid Catalyzed) Product N-Substituted Boc-Piperidine Iminium->Product + Hydride (from Reducing Agent) ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Caption: Mechanism of reductive amination of N-Boc-4-piperidone.

Experimental Workflow

Workflow Start Start Mix Mix Piperidone, Amine, and Solvent (optional: Acid Catalyst) Start->Mix Imine_Formation Stir for Imine/Iminium Ion Formation Mix->Imine_Formation Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Reducing_Agent Reaction Stir at Appropriate Temperature Add_Reducing_Agent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitor->Workup Reaction Complete Purification Purify by Chromatography (if necessary) Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for reductive amination.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Incomplete Reaction Check_Imine Is Imine/Iminium Ion Formation Occurring? (Check by TLC/NMR) Problem->Check_Imine Check_Reducing_Agent Is the Reducing Agent Active and Appropriate? Check_Imine->Check_Reducing_Agent Yes Solution_Imine_No Add Acid Catalyst (e.g., Acetic Acid) Add Dehydrating Agent (e.g., Molecular Sieves) Check_Imine->Solution_Imine_No No Check_Sterics Are Substrates Sterically Hindered? Check_Reducing_Agent->Check_Sterics Yes Solution_Reducing_Agent_No Use Fresh Reducing Agent Switch to Milder Agent (e.g., STAB) Check_Reducing_Agent->Solution_Reducing_Agent_No No Solution_Sterics_Yes Increase Temperature Prolong Reaction Time Use Lewis Acid Catalyst (e.g., Ti(OiPr)4) Check_Sterics->Solution_Sterics_Yes Yes Re-evaluate Re-evaluate Reaction Solution_Imine_No->Re-evaluate Solution_Reducing_Agent_No->Re-evaluate Solution_Sterics_Yes->Re-evaluate

Caption: Decision tree for troubleshooting low yield in reductive amination.

References

Managing diastereomeric impurities in chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Piperidine Synthesis

Welcome to the technical support center for managing diastereomeric impurities in chiral piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, analysis, and purification.

Frequently Asked Questions (FAQs)

Section 1: Identification and Quantification

Q1: How can I determine if my synthesis has produced diastereomers and in what ratio?

A1: The most common and effective methods for identifying and quantifying diastereomers are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography (HPLC, SFC).

  • ¹H NMR Spectroscopy: Diastereomers are distinct compounds with different physical properties and will typically exhibit unique signals in an NMR spectrum. Protons adjacent to or near the newly formed stereocenters will have slightly different chemical shifts and coupling constants. The diastereomeric ratio (d.r.) can be calculated by integrating the distinct, well-resolved signals corresponding to each diastereomer.[1][2]

  • Chromatography (HPLC/SFC): Since diastereomers have different physical properties, they can often be separated on standard (achiral) chromatography columns.[3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that can provide baseline separation, allowing for accurate quantification of the d.r. by comparing peak areas.[4][5][6]

Q2: Which analytical technique is better for separating my piperidine diastereomers: HPLC or SFC?

A2: Both HPLC and SFC are excellent techniques for diastereomer separation, but SFC is often favored in modern drug discovery for several reasons.[][8]

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and higher efficiency than HPLC. It is also considered a "greener" technique due to its use of supercritical CO₂ as the primary mobile phase, which reduces organic solvent consumption.[][9] SFC has shown a higher success rate for separating diverse sets of drug-like diastereomers compared to traditional reversed-phase HPLC.[10]

  • High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique. Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective.[4][11] Method development can sometimes be more straightforward with HPLC due to the vast literature and column availability.

The choice often depends on available equipment and the specific properties of the compounds. However, for high-throughput screening and purification, SFC is increasingly the preferred method.[6]

Section 2: Control and Minimization During Synthesis

Q3: My reaction has low diastereoselectivity. What reaction parameters can I adjust to improve it?

A3: Diastereoselectivity is highly sensitive to reaction conditions. Systematically optimizing the following parameters can significantly improve the desired diastereomeric ratio.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.

  • Catalyst/Reagent: The choice of catalyst (e.g., organocatalyst, metal catalyst) or reducing agent is critical.[12] For example, in the reduction of substituted pyridines or tetrahydropyridines, bulky reducing agents can provide higher stereoselectivity through steric hindrance.[13][14]

  • Additives: The presence of additives, such as a Brønsted or Lewis acid, can facilitate a specific reaction pathway or stabilize a key intermediate, leading to improved diastereoselectivity.[14][15] For instance, in certain reductions of dihydropyridines, the addition of an acid like acetic acid was shown to be crucial for achieving clean conversion and high d.r.[13][15]

Q4: Can I predict which conditions will favor my desired diastereomer?

A4: While computational modeling can offer predictions, an experimental approach is typically required. A Design of Experiments (DoE) approach can efficiently screen multiple parameters (temperature, solvent, catalyst, etc.) to identify the optimal conditions for maximizing the diastereomeric ratio in favor of the desired product. Mechanistic understanding is also key; for example, understanding that a reaction proceeds via a chelation-controlled or a sterically-controlled model (e.g., Felkin-Anh) can guide the choice of reagents and substrates.

Section 3: Purification and Separation

Q5: I have a mixture of diastereomers that are difficult to separate by standard column chromatography. What are my options?

A5: When standard silica gel chromatography fails, more advanced techniques are necessary.

  • Preparative HPLC/SFC: This is the most direct and often most effective method for separating challenging diastereomeric mixtures.[16] By screening various stationary phases (both chiral and achiral) and mobile phases, a method can be developed to resolve the isomers on an analytical scale and then scaled up to a preparative scale for isolation.[6]

  • Crystallization: Since diastereomers have different physical properties, including solubility, fractional crystallization can be an effective and scalable purification method.[16] This involves finding a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize out of solution selectively.

  • Crystallization-Induced Diastereomer Transformation (CIDT): This advanced technique is applicable when the stereocenter is labile (can epimerize) under the reaction conditions.[17][18] In CIDT, the mixture is allowed to equilibrate in solution while the desired, less soluble diastereomer selectively crystallizes. This continuous crystallization shifts the equilibrium, theoretically allowing for a quantitative conversion of the mixture into a single, solid diastereomer.[19][20][21]

Q6: My diastereomers co-elute on all chromatography columns I've tried. What can I do?

A6: If direct separation is unsuccessful, derivatization is a classic strategy. By reacting the diastereomeric mixture with a chiral, enantiomerically pure reagent, you can convert the mixture into a new pair of diastereomers. These new derivatives will have different physical properties and may be much easier to separate by chromatography or crystallization.[1][3] After separation, the derivatizing group is cleaved to yield the pure, desired diastereomer.

Data Presentation

Table 1: Influence of Reaction Conditions on Diastereomeric Ratio (d.r.) in a Tetrahydropyridine Synthesis

This table summarizes the effect of different acids and reducing agents on the yield and diastereomeric ratio for the reduction of a dihydropyridine intermediate to a highly substituted tetrahydropyridine.[13][15]

EntryAcid (5 equiv.)Reducing Agent (3 equiv.)SolventYield (%)d.r. (major:other)
1NoneNaBH₄EtOHPartial-
2Acetic AcidNaBH₄EtOH8692:8
3Pivalic AcidNaBH₄EtOH95>95:5
4Acetic AcidNaBH(OAc)₃CH₂Cl₂7594:6
5TFANaBH₄CH₂Cl₂2575:25

Data adapted from a study on a specific C–H activation–cyclization–reduction cascade.[13][15] Results are substrate-dependent.

Experimental Protocols

Protocol 1: General Method for d.r. Determination by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the crude reaction mixture. Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes the material.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).[2] Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T1) for accurate integration.

  • Data Analysis:

    • Identify well-resolved signals that are unique to each diastereomer. These are often protons on or near the chiral centers.

    • Calibrate the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).

    • Integrate the area of the signal corresponding to a specific proton (or group of equivalent protons) for the major diastereomer (Integral A).

    • Integrate the area of the corresponding signal for the minor diastereomer (Integral B).

    • Calculate the diastereomeric ratio: d.r. = (Integral A) / (Integral B) .

Protocol 2: General Workflow for Diastereomer Separation by HPLC/SFC
  • Initial Analysis: Dissolve a small amount of the mixture in a suitable solvent (e.g., Methanol, Acetonitrile). Analyze the sample on a generic, fast-gradient HPLC or SFC method to confirm purity and identify the number of components.

  • Column and Mobile Phase Screening:

    • HPLC (Reversed-Phase): Start with a C18 column. Use a mobile phase of Water (A) and Acetonitrile (B), both often containing 0.1% TFA or Formic Acid to improve peak shape. Run a gradient from 5% to 95% B over 5-10 minutes.[11] If separation is poor, screen other stationary phases like Phenyl-Hexyl or PFP.

    • SFC: Use a standard silica or 2-ethylpyridine column. Use supercritical CO₂ (A) and a modifier (B), typically Methanol. Run a gradient from 5% to 50% B over 5 minutes.[][9] Screen other columns (e.g., Diol, Cyano) and alcohol modifiers (Ethanol, Isopropanol) if needed.

  • Method Optimization: Once initial separation is observed, optimize the conditions to improve resolution (Rs > 1.5).

    • Adjust the gradient slope (make it shallower around the elution time of the isomers).

    • Change the mobile phase modifier or additive (e.g., using diethylamine for basic compounds to reduce tailing).[11]

    • Modify the column temperature and flow rate.[11]

  • Scale-Up: Once an optimized analytical method is established, scale it up to a preparative column with the appropriate diameter and particle size. Adjust the flow rate and sample loading accordingly to isolate the separated diastereomers.

Visualizations

troubleshooting_workflow cluster_purification Purification Strategy start Diastereomeric Impurity Detected in Crude Product quantify Quantify Diastereomeric Ratio (d.r.) (NMR, HPLC/SFC) start->quantify is_ratio_ok Is d.r. acceptable? quantify->is_ratio_ok assess_sep Assess Separability (Analytical HPLC/SFC Screen) is_sep_easy Is separation straightforward? (Rs > 1.5) assess_sep->is_sep_easy is_ratio_ok->assess_sep Yes optimize_rxn Optimize Reaction Conditions (Temp, Solvent, Catalyst) is_ratio_ok->optimize_rxn No purify Proceed to Purification is_sep_easy->purify Yes prep_chrom Preparative HPLC / SFC is_sep_easy->prep_chrom No, but possible optimize_rxn->start Re-run Reaction crystallize Fractional Crystallization cidt Consider CIDT (if stereocenter is labile)

Caption: Troubleshooting workflow for managing diastereomeric impurities.

separation_strategy start Crude Mixture Containing Diastereomers analysis Analytical Method Development (HPLC / SFC Screening) start->analysis decision Select Primary Strategy analysis->decision chrom_path Chromatography Path decision->chrom_path Good Resolution (Rs > 1.5) cryst_path Crystallization Path decision->cryst_path Crystalline Solid & Poor Resolution scale_up Scale-Up to Preparative Column chrom_path->scale_up sol_screen Solvent Screening for Differential Solubility cryst_path->sol_screen isolate_chrom Isolate Pure Diastereomers via Fraction Collection scale_up->isolate_chrom end_node Pure Diastereomers Isolated isolate_chrom->end_node fractional_cryst Perform Fractional Crystallization sol_screen->fractional_cryst isolate_cryst Isolate Pure Diastereomer via Filtration fractional_cryst->isolate_cryst isolate_cryst->end_node

Caption: Decision flowchart for diastereomer separation strategies.

References

Technical Support Center: Optimization of Boc Protection for 3-Methylaminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc protection of 3-methylaminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for the Boc protection of 3-methylaminopiperidine?

A1: The Boc protection of 3-methylaminopiperidine, a secondary amine, is typically performed using di-tert-butyl dicarbonate (Boc₂O) as the protecting group reagent.[1] Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a mixture of water and THF.[1] The reaction is often carried out at room temperature in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[2] Due to the potential for steric hindrance from the methyl group and the piperidine ring, reaction times may be longer than for less hindered amines.

Q2: I am observing a slow or incomplete reaction. What are the likely causes and how can I resolve this?

A2: A slow or incomplete reaction is a common issue, particularly with sterically hindered secondary amines like 3-methylaminopiperidine. Several factors could be responsible:

  • Insufficient Reagent Stoichiometry: An inadequate amount of Boc₂O may lead to an incomplete reaction. It is common to use a slight excess of Boc₂O (1.1 to 1.5 equivalents).

  • Steric Hindrance: The methyl group adjacent to the amine can sterically hinder the approach of the bulky Boc₂O.[3]

  • Inadequate Base: The base may not be strong enough or used in sufficient quantity to effectively neutralize the generated acid, thus slowing down the reaction.

  • Low Temperature: Room temperature may not be sufficient to overcome the activation energy for this sterically hindered amine.

To address these issues, consider the optimization strategies outlined in the table below.

Q3: Is a catalyst necessary for this reaction?

A3: While not always essential, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate, especially for sterically hindered or less reactive amines.[4] It is typically used in catalytic amounts (e.g., 0.1 equivalents). However, the use of DMAP should be monitored as it can sometimes lead to side reactions if not used judiciously.[4]

Q4: What are potential side products, and how can their formation be minimized?

A4: The primary side reaction of concern is the formation of a urea byproduct, which can occur if the amine starting material is not fully consumed and reacts with an isocyanate intermediate that can form from the decomposition of Boc₂O, particularly at elevated temperatures. To minimize side products, ensure the reaction goes to completion by using a slight excess of Boc₂O and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to steric hindrance or low reactivity.1. Increase Reaction Temperature: Gently heat the reaction mixture to 40-50°C.[1]2. Add a Catalyst: Introduce a catalytic amount of DMAP (0.1 eq).[4]3. Increase Reagent Concentration: Use a higher concentration of reactants.
Reaction Stalls Before Completion Insufficient Boc₂O or base.1. Add More Boc₂O: Add an additional portion of Boc₂O (0.2-0.5 eq).2. Add More Base: Ensure at least one equivalent of a non-nucleophilic base like TEA or DIPEA is present.
Formation of Unknown Impurities Decomposition of Boc₂O at high temperatures or reaction with solvent.1. Avoid Excessive Heat: Do not heat the reaction above 50-60°C.[1]2. Use an Appropriate Solvent: Aprotic solvents like DCM, THF, or acetonitrile are generally preferred.
Difficult Product Isolation Emulsion formation during aqueous workup.1. Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions.2. Filter through Celite: Pass the mixture through a pad of Celite to help separate the layers.

Experimental Protocols

Protocol 1: Standard Boc Protection of 3-Methylaminopiperidine
  • Reaction Setup: In a round-bottom flask, dissolve 3-methylaminopiperidine (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Protocol 2: Accelerated Boc Protection using DMAP
  • Reaction Setup: Dissolve 3-methylaminopiperidine (1.0 eq) in anhydrous THF.

  • Addition of Reagents: Add triethylamine (1.2 eq), followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Isolation: Follow the workup and isolation steps as described in Protocol 1.

Visual Guides

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine 3-Methylaminopiperidine Attack Nucleophilic Attack Amine->Attack Base (e.g., TEA) Boc2O Boc₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination Intermediate->Elimination ProtectedAmine N-Boc-3-methylaminopiperidine Elimination->ProtectedAmine Byproducts t-BuOH + CO₂ Elimination->Byproducts

Caption: Reaction mechanism for the Boc protection of 3-methylaminopiperidine.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Start Start Boc Protection Reaction Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Isolation Complete->Workup Yes CheckSM Check Starting Material Purity Complete->CheckSM No Product Pure Product Workup->Product IncreaseTemp Increase Temperature (40-50°C) CheckSM->IncreaseTemp AddCatalyst Add DMAP (cat.) CheckSM->AddCatalyst IncreaseBoc2O Add More Boc₂O (0.2-0.5 eq) CheckSM->IncreaseBoc2O IncreaseTemp->Monitor AddCatalyst->Monitor IncreaseBoc2O->Monitor

Caption: Troubleshooting workflow for incomplete Boc protection reactions.

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of (R)-1-N-Boc-3-Methylaminopiperidine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (R)-1-N-Boc-3-Methylaminopiperidine is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of its enantiomeric purity. The information presented is supported by experimental data from closely related compounds and established principles of chiral chromatography.

Comparison of Chiral HPLC Stationary Phases and Methods

The successful chiral separation of this compound is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly well-suited for the enantiomeric resolution of piperidine derivatives and other Boc-protected amines.

Below is a comparison of suitable CSPs and chromatographic modes based on published data for analogous compounds.

Chiral Stationary Phase (CSP)Typical Mobile PhaseModeKey Performance CharacteristicsSuitable for
Chiralpak® AD-H n-Hexane/Ethanol/Diethylamine (DEA)Normal PhaseHigh resolution and selectivity for piperidine derivatives. The basic modifier (DEA) is crucial for good peak shape.Baseline separation of enantiomers.
Chiralpak® IC-3 n-Hexane/Isopropanol (IPA)Normal PhaseEffective for the separation of Boc-protected piperidine analogues.[1]Robust and reproducible enantiomeric purity determination.
Supercritical Fluid Chromatography (SFC) with Chiralpak® columns Supercritical CO₂/MethanolSFCSignificantly faster analysis times and reduced organic solvent consumption compared to HPLC.[]High-throughput screening and green chemistry applications.
Chiral Gas Chromatography (GC) -GCRequires derivatization to increase analyte volatility.Analysis of volatile derivatives.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents Deuterated SolventsNMRDoes not require chromatographic separation. Provides direct observation of diastereomeric complexes.Rapid, qualitative assessment of enantiomeric excess.

Experimental Protocols

The following are detailed experimental protocols for the chiral HPLC analysis of this compound, based on established methods for similar compounds.

Method 1: Chiral HPLC with Chiralpak® AD-H Column (Normal Phase)

This method is adapted from a validated procedure for the enantiomeric purity of a related piperidine derivative.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Method 2: Chiral HPLC with Chiralpak® IC-3 Column (Normal Phase)

This protocol is based on a method developed for the chiral separation of a structurally similar Boc-protected hydroxypiperidine.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® IC-3, 250 x 4.6 mm, 3 µm.[1]

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Experimental Workflow and Logic

The logical workflow for the chiral HPLC analysis of this compound is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis cluster_result Result Sample Sample of this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%ee) Integration->Calculation Report Report Enantiomeric Purity Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methodologies

While chiral HPLC is the most common and robust method, other techniques can also be employed for the determination of enantiomeric purity.

  • Supercritical Fluid Chromatography (SFC): As a "green" alternative to normal phase HPLC, SFC utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption. It often provides faster separations and higher efficiency. Polysaccharide-based chiral columns are also highly effective in SFC.[]

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization to a more volatile analogue would be necessary prior to analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) with NMR spectroscopy can allow for the direct determination of enantiomeric excess without the need for chromatographic separation. This method is typically used for rapid analysis and confirmation.

References

Structural Confirmation of (R)-1-N-Boc-3-Methylaminopiperidine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for the structural confirmation of (R)-1-N-Boc-3-methylaminopiperidine. Due to the limited availability of publicly accessible, complete experimental NMR data for this specific compound, this guide utilizes data from the closely related analogue, (S)-1-N-Boc-3-aminopiperidine, to provide a framework for structural interpretation and comparison. The addition of a methyl group on the nitrogen at the 3-position of the piperidine ring is expected to induce predictable changes in the chemical shifts of nearby protons and carbons.

Comparison of NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and compares them with the reported values for (S)-1-N-Boc-3-aminopiperidine. The data for the methylamino derivative are predicted based on established principles of NMR spectroscopy, considering the electron-donating effect of the additional methyl group.

Assignment (S)-1-N-Boc-3-aminopiperidine¹ This compound (Predicted)
¹H NMR (CDCl₃, δ ppm)
Boc (9H, s)~1.45~1.45
Piperidine Ring CH₂ & CH (9H, m)1.30 - 4.001.30 - 4.00
NH₂ (2H, br s)~1.5-
N-CH₃ (3H, s)-~2.3-2.5
NH (1H, br s)-~1.5-2.0
¹³C NMR (CDCl₃, δ ppm)
Boc C(CH₃)₃~28.4~28.4
Boc C (CH₃)₃~79.5~79.5
Boc C=O~154.7~154.7
Piperidine C3~46-48~54-56
Piperidine C2, C6~44-46~44-46
Piperidine C4, C5~25-35~25-35
N-CH₃-~34-36

¹Expected chemical shift ranges for (S)-1-N-Boc-3-aminopiperidine are based on typical values for N-Boc protected piperidine rings and may vary depending on experimental conditions.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of N-Boc protected piperidine derivatives is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Compound Synthesis (this compound) Dissolution Dissolve in CDCl3 with TMS Sample->Dissolution H1_NMR 1H NMR Spectroscopy Dissolution->H1_NMR C13_NMR 13C NMR Spectroscopy Dissolution->C13_NMR DEPT DEPT (Optional) H1_NMR->DEPT COSY 2D COSY (Optional) H1_NMR->COSY HSQC 2D HSQC (Optional) H1_NMR->HSQC Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->HSQC C13_NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Comparison Comparison with Analogue Data ((S)-1-N-Boc-3-aminopiperidine) Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation.

This guide serves as a practical resource for researchers engaged in the synthesis and characterization of piperidine-based compounds. While awaiting the public availability of complete experimental data for this compound, the comparative approach outlined here provides a robust methodology for its structural verification.

A Cost-Benefit Analysis of (R)-1-N-Boc-3-Methylaminopiperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Piperidine Building Blocks

The selection of chiral building blocks is a critical decision in the synthesis of pharmaceuticals, directly impacting process efficiency, cost-effectiveness, and the stereochemical purity of the final active pharmaceutical ingredient (API). (R)-1-N-Boc-3-Methylaminopiperidine is a valuable chiral intermediate, particularly in the development of Janus kinase (JAK) inhibitors and other complex bioactive molecules.[1][2] This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with viable alternatives and presenting supporting experimental data to inform synthetic strategy.

Executive Summary

This compound offers a strategic advantage in syntheses where a methylated amine at the 3-position of the piperidine ring is required, such as in the synthesis of the JAK inhibitor Tofacitinib.[1][3] While potentially having a higher upfront cost compared to its non-methylated counterpart, its use can streamline the synthetic route by eliminating a separate methylation step, which often requires additional reagents, purification, and can lead to yield losses. The cost-benefit analysis, therefore, hinges on a trade-off between the cost of the starting material and the efficiency of the overall synthetic process.

Comparative Analysis of Chiral Piperidine Building Blocks

The choice of the chiral piperidine synthon significantly influences the overall cost and efficiency of a synthetic campaign. Below is a comparative analysis of this compound and its common alternatives.

Cost Comparison of Key Starting Materials
CompoundCAS NumberSupplier Example(s)Indicative Price (USD)Notes
This compound203941-94-0Santa Cruz Biotechnology, Advanced ChemBlocksRequest QuotePrice is not readily available online and typically requires a custom quote, suggesting it is a more specialized reagent.[4][5]
(R)-(-)-3-Aminopiperidine dihydrochloride334618-23-4TCI America, Chem-Impex~$1400/kg to $1560/gA common precursor for many piperidine-containing pharmaceuticals. The price can vary significantly based on purity and quantity.[5][6][7]
N-Boc-3-piperidone98977-36-7Biosynth, Thermo Scientific~$900/0.5kg to $71.25/5gA key starting material for the synthesis of various 3-substituted piperidines through reductive amination.[8][9]
(R)-3-(Boc-amino)piperidine309956-78-3Sigma-Aldrich£44.80/1gAn alternative protected chiral amine.
Performance Comparison in Synthesis

Scenario: Synthesis of a Tofacitinib precursor

Tofacitinib contains a (3R,4R)-4-methyl-3-(methylamino)piperidine core.[1] The synthesis of this core is a key challenge and a major cost driver.[3]

Route A: Using this compound (or a close derivative)

This approach involves the direct coupling of the pre-functionalized piperidine ring.

  • Pros: Fewer synthetic steps, potentially higher overall yield by avoiding a separate methylation step.

  • Cons: Higher cost of the starting chiral amine.

Route B: Using a precursor like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This involves a multi-step synthesis to construct the chiral piperidine core, often starting from achiral materials and employing resolution or asymmetric synthesis.[10][11]

  • Pros: Lower cost of initial starting materials.

  • Cons: Longer synthetic route, may involve costly chiral resolution steps or asymmetric catalysts, and additional steps for N-methylation which can reduce overall yield.[12][13]

ParameterRoute A (Hypothetical)Route B (Literature-based for Tofacitinib intermediate)
Key Chiral Starting Material (3R,4R)-1-Boc-4-methyl-3-(methylamino)piperidine4-methylpyridin-3-amine
Number of Steps to Key Intermediate Direct use~4-5 steps[11]
Overall Yield to Key Intermediate High (assumed)22.4% (one reported route)[3]
Key Cost Driver High cost of chiral starting materialMultiple reaction steps, reagents, and purification
Process Complexity LowerHigher

Experimental Protocols

Protocol 1: Synthesis of a Tofacitinib Intermediate via Reductive Amination (Illustrative of Route B)

This protocol outlines a general procedure for the reductive amination of a ketone to introduce the methylamino group, a key step when not starting with a pre-methylated piperidine.

Reaction: Reductive amination of N-Boc-4-methyl-3-oxopiperidine with methylamine.

Materials:

  • N-Boc-4-methyl-3-oxopiperidine

  • Methylamine (as a solution in THF or as a gas)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve N-Boc-4-methyl-3-oxopiperidine (1.0 eq) in anhydrous DCM.

  • Add methylamine (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (3S,4R)- and (3R,4R)-1-Boc-4-methyl-3-(methylamino)piperidine diastereomers, which would require further separation.

Protocol 2: General Procedure for Coupling of a Chiral Amine to a Heterocycle (Illustrative of Route A)

This protocol describes a typical nucleophilic aromatic substitution (SNA) reaction used to couple the piperidine moiety to the heterocyclic core of a drug molecule.

Reaction: Coupling of (3R,4R)-1-Boc-4-methyl-3-(methylamino)piperidine with a chloro-pyrrolo[2,3-d]pyrimidine.

Materials:

  • (3R,4R)-1-Boc-4-methyl-3-(methylamino)piperidine

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add (3R,4R)-1-Boc-4-methyl-3-(methylamino)piperidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualization of Relevant Pathways

Janus Kinase (JAK) Signaling Pathway

Tofacitinib and other related JAK inhibitors function by interrupting the signaling cascade of cytokines that are involved in inflammatory responses.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Tofacitinib This compound -derived Inhibitor (e.g., Tofacitinib) Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a Tofacitinib-like molecule.

Experimental Workflow: Synthesis of a Chiral Piperidine Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a chiral piperidine, highlighting the decision point between using a pre-functionalized starting material versus a multi-step synthesis.

Synthesis_Workflow Start Start: Need for Chiral Piperidine Decision Choice of Synthetic Route Start->Decision RouteA Route A: Direct Coupling Decision->RouteA High-cost, specialized starting material available RouteB Route B: Multi-step Synthesis Decision->RouteB Cost-effective, scalable process desired StartA Start with this compound RouteA->StartA CostBenefitA Higher Material Cost, Fewer Steps, Potentially Higher Overall Yield RouteA->CostBenefitA StartB Start with Achiral Precursor (e.g., N-Boc-3-piperidone) RouteB->StartB CostBenefitB Lower Initial Material Cost, More Steps, Potential for Lower Overall Yield RouteB->CostBenefitB StepA1 Coupling Reaction StartA->StepA1 StepB1 Asymmetric Synthesis or Enzymatic Resolution StartB->StepB1 Product Final Product StepA1->Product StepB2 Functional Group Interconversion (e.g., N-Methylation) StepB1->StepB2 StepB3 Coupling Reaction StepB2->StepB3 StepB3->Product

Caption: A decision workflow for the synthesis of chiral piperidine-containing molecules.

Conclusion

The cost-benefit analysis of using this compound in synthesis is nuanced. For early-stage research and development where speed and a streamlined route are paramount, the higher cost of this specialized building block may be justified by the reduction in synthetic steps and potentially higher overall yields. For large-scale manufacturing, a more detailed process optimization study would be required. This would involve comparing the total cost of a longer route starting from cheaper, achiral materials with the cost of sourcing the pre-functionalized chiral amine. The development of more efficient asymmetric syntheses and biocatalytic methods for producing substituted chiral piperidines will continue to shift the economic balance, making these valuable building blocks more accessible for pharmaceutical development.[7][12][13]

References

A Comparative Guide to Enantioselective Resolution Methods for 3-Methylaminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomers of 3-methylaminopiperidine are crucial building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry often dictates the pharmacological activity and safety profile of the final drug substance. Consequently, the efficient and scalable resolution of racemic 3-methylaminopiperidine is of significant interest to researchers and professionals in drug development. This guide provides a comparative overview of the primary methods for enantioselective resolution, supported by experimental data and detailed protocols.

The principal strategies for resolving racemic 3-methylaminopiperidine and related piperidine derivatives include classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation on chiral stationary phases. Each method presents a unique set of advantages and challenges in terms of efficiency, scalability, and cost.

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a widely employed and often cost-effective method for separating enantiomers on a large scale. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Key Performance Indicators:

The choice of resolving agent and solvent system is critical for achieving high diastereomeric and subsequent enantiomeric excess. While specific data for 3-methylaminopiperidine is not abundant in publicly available literature, extensive research on the closely related 3-aminopiperidine provides valuable insights into effective resolving agents.

Resolving AgentTarget CompoundSolvent SystemYield (%)Enantiomeric Excess (e.e.) (%)Reference
(R)-Cyclic Phosphate (R-CPA)(R)-3-Aminopiperidine90% tert-Butyl Alcohol99.599.6[1][2]
Di-benzoyl-L-tartaric acid(S)-Ethyl NipecotateNot specified in abstract--[3]
(S)-Mandelic acid(S)-Ethyl NipecotateNot specified in abstract--[3]
Di-benzoyl-D-tartaric acid(R)-3-AminopiperidineMethanol4496.5 (after upgrade)[4]
Di-p-toluoyl-D-tartaric acidPiperidine derivativesNot specified in abstract--[5]

Experimental Protocol: Resolution of 3-Aminopiperidine with (R)-Cyclic Phosphate (R-CPA)

This protocol for the resolution of 3-aminopiperidine can be adapted for 3-methylaminopiperidine, likely requiring optimization of the solvent system and stoichiometry.

  • Salt Formation: Racemic 3-aminopiperidine is reacted with the chiral resolving agent, (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), in a suitable solvent such as 90% tert-butyl alcohol.

  • Crystallization: The resulting diastereomeric salts are separated based on their differential solubility. The solution is typically cooled to a low temperature (e.g., 0°C) to induce the crystallization of the less soluble diastereomeric salt.[1]

  • Isolation: The crystalline salt is isolated by filtration.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched free amine.

  • Extraction: The free amine is then extracted into an organic solvent and isolated.

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Diastereomeric Salt Resolution"

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. In the context of amines, this typically involves the enantioselective acylation of the amine by an enzyme, such as a lipase, in the presence of an acyl donor. One enantiomer reacts preferentially, leaving the unreacted enantiomer in high enantiomeric excess.

Key Performance Indicators:

EnzymeSubstrate TypeAcylating AgentSolventEnantiomeric Excess (e.e.) (%)Selectivity Factor (s)Reference
Lipase PSN-Boc-2-piperidineethanolVariousVariousModerate to High-[7]
Chiral Hydroxamic Acid/NHCDisubstituted piperidines--Highup to 52[6]

Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution of an Amine

  • Reaction Setup: The racemic amine, a suitable acyl donor (e.g., ethyl acetate), and the chosen lipase are combined in an appropriate organic solvent.

  • Incubation: The reaction mixture is incubated, typically with agitation, at a controlled temperature until approximately 50% conversion is reached. The progress of the reaction is monitored by a suitable analytical technique like chiral HPLC or GC.

  • Separation: Once the desired conversion is achieved, the enzyme is removed by filtration. The acylated amine and the unreacted amine are then separated, often by chromatography or extraction.

  • Isolation: The unreacted, enantiomerically enriched amine is isolated. The acylated amine can also be collected, and the acyl group can be removed to recover the other enantiomer.

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Workflow for Enzymatic Kinetic Resolution"

Chromatographic Separation

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful analytical and preparative tool. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

For the separation of piperidine derivatives, polysaccharide-based CSPs such as Chiralpak® and Chiralcel® columns are highly effective.[5] Due to the lack of a strong chromophore in 3-methylaminopiperidine, pre-column derivatization is often necessary to introduce a UV-active group, facilitating detection.[11][12]

Key Performance Indicators:

Column TypeDerivatizing AgentMobile PhaseDetectionResolution (Rs)Reference
Chiralpak AD-Hp-Toluenesulfonyl chloride (PTSC)0.1% Diethylamine in ethanolUV (228 nm)> 4.0[12]
Polysaccharide-based CSPsBenzoyl chloride or similarHexane/alcohol or Ethanol with amine modifierUVGood[5][11]

Experimental Protocol: Chiral HPLC of 3-Aminopiperidine after Derivatization

This protocol for 3-aminopiperidine can be directly applied or slightly modified for 3-methylaminopiperidine.

  • Derivatization: React 3-methylaminopiperidine with a derivatizing agent like p-toluenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.[12]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H.[12]

    • Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol, is often effective.[12] The amine modifier is crucial to prevent peak tailing.[5]

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.[11][12]

    • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm for the p-toluenesulfonyl derivative).[12]

  • Analysis: The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.[11]

dot graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption: "Workflow for Chiral Chromatographic Separation"

Conclusion

The selection of an appropriate enantioselective resolution method for 3-methylaminopiperidine depends on the desired scale, required enantiomeric purity, and available resources.

  • Diastereomeric salt formation is a classical, often scalable, and cost-effective method, but it requires careful screening of resolving agents and solvents and may involve multiple recrystallization steps to achieve high purity.

  • Enzymatic kinetic resolution offers high selectivity under mild conditions but is limited to a theoretical maximum yield of 50% for a single enantiomer from the racemate and may require screening of multiple enzymes and reaction conditions.

  • Chiral chromatography provides excellent separation and is a powerful analytical tool for determining enantiomeric purity. For preparative-scale separations, it can be highly effective but may be more expensive in terms of instrumentation and specialized columns.

For industrial applications, a combination of methods, such as diastereomeric salt formation for bulk enrichment followed by a final polishing crystallization or preparative chiral chromatography, may provide the most efficient route to highly pure enantiomers of 3-methylaminopiperidine.

References

Safety Operating Guide

Proper Disposal of (R)-1-N-Boc-3-Methylaminopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (R)-1-N-Boc-3-Methylaminopiperidine, a key intermediate in pharmaceutical research and organic synthesis.[1] Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate risks.

This compound, a Boc-protected piperidine derivative, is recognized as a hazardous substance requiring careful handling and disposal.[2][3] This guide outlines the necessary steps for its safe disposal, drawing from safety data sheets (SDS) of the compound and structurally similar chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the product in use and wear appropriate Personal Protective Equipment (PPE).[4][5][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and fumes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations.[3][4] It is crucial not to dispose of this chemical down the drain or in regular trash.[4][6]

  • Waste Identification and Segregation :

    • Properly identify the waste as this compound.

    • Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.

  • Containerization and Labeling :

    • Use a dedicated, properly sealed, and clearly labeled waste container for liquid chemical waste. The container must be compatible with the chemical.

    • The label should include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • CAS Number: 203941-94-0 or 392331-89-4, as appropriate.[1][7]

      • Associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").[3]

      • The accumulation start date.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

    • The storage area should be clearly marked as a hazardous waste accumulation site.

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[5]

    • Provide the contractor with the complete chemical name and any available safety data.

Experimental Protocols

Spill and Leak Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate : Evacuate non-essential personnel from the immediate spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect : Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Personal Protection : Ensure appropriate PPE is worn throughout the cleanup process.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated: This compound consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat identify_hazards->wear_ppe segregate_waste Segregate from Incompatible Materials wear_ppe->segregate_waste containerize Containerize in a Labeled, Sealed Waste Container segregate_waste->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_contractor Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal_contractor

Caption: Logical workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.